3-Bromo-6-chloropyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZPMWLHALUNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650317 | |
| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-66-8 | |
| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Bromo-6-chloropyridine-2-carboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-6-chloropyridine-2-carboxylic acid, identified by CAS number 929000-66-8, is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a pyridine core substituted with bromine, chlorine, and a carboxylic acid group, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in drug discovery and development. By exploring the causality behind experimental choices and providing validated protocols, this document serves as a critical resource for scientists leveraging this compound in their research endeavors.
Introduction: The Strategic Importance of a Halogenated Pyridine Carboxylic Acid
The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of therapeutic agents.[2] The strategic incorporation of halogen atoms, specifically bromine and chlorine, onto this core imparts unique physicochemical properties that are highly advantageous for drug design. The presence of these halogens in this compound enhances its reactivity and provides multiple points for chemical modification, making it an essential intermediate for creating diverse molecular libraries.[1][3] This compound is particularly instrumental in the development of novel anti-inflammatory and anti-cancer drugs, as well as advanced agrochemicals.[1]
The carboxylic acid moiety is a prevalent functional group in pharmaceuticals; however, it can present challenges related to metabolic stability and membrane permeability.[4] The distinct electronic nature of the doubly halogenated pyridine ring in this molecule influences the acidity and reactivity of the carboxylic acid group, offering a nuanced tool for medicinal chemists to fine-tune the properties of lead compounds.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is fundamental for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 929000-66-8 | [5][6][7][8] |
| Molecular Formula | C₆H₃BrClNO₂ | [1][5][6] |
| Molecular Weight | 236.45 g/mol | [1][5][6] |
| Appearance | White or off-white solid | [1] |
| Boiling Point | 338.9±42.0 °C (Predicted) | [7] |
| Density | 1.917 g/cm³ | [6] |
| Storage Conditions | Store at 0-8°C under inert gas (Nitrogen or Argon) | [1][7] |
| Purity | ≥ 97% (HPLC) | [1] |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[5] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5]
Synthesis Strategies: A Mechanistic Perspective
The synthesis of this compound can be approached through several routes. The choice of a particular synthetic pathway is often dictated by the availability and cost of starting materials, scalability, and safety considerations. A common and patented method involves a multi-step process starting from 3-bromo-6-chloropyridine.[9]
This synthetic approach is advantageous as it avoids the use of highly toxic reagents like sodium cyanide and expensive starting materials, making it suitable for larger-scale industrial production.[9]
Caption: A scalable synthesis route for this compound.
Detailed Experimental Protocol:
Step 1: Oxidation of 3-Bromo-6-chloropyridine [9]
-
In a reaction vessel, 3-bromo-6-chloropyridine is dissolved in a suitable solvent.
-
Urea-hydrogen peroxide and trifluoroacetic anhydride (TFAA) are added to the mixture.
-
The reaction proceeds to form 3-bromo-6-chloropyridine N-oxide.
Step 2: Cyanation of the N-oxide [9]
-
The resulting 3-bromo-6-chloropyridine N-oxide is then reacted with trimethylsilyl cyanide in the presence of triethylamine.
-
This step introduces the cyano group at the 2-position of the pyridine ring, yielding 3-bromo-6-chloropyridine-2-carbonitrile.
Step 3: Hydrolysis to the Carboxylic Acid [9]
-
The final step involves the hydrolysis of the nitrile group of 3-bromo-6-chloropyridine-2-carbonitrile.
-
This is typically achieved by heating in the presence of a strong acid, such as sulfuric acid, to produce the desired this compound.
Applications in Drug Discovery and Beyond
The trifunctional nature of this compound makes it a highly valuable scaffold for generating a diverse range of derivatives for screening in drug discovery programs.
Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] Its utility is particularly noted in the development of targeted therapies where precise molecular architectures are required for interaction with biological targets like enzymes and receptors.[1] The bromine and chlorine atoms can be selectively displaced or involved in cross-coupling reactions, while the carboxylic acid group can be converted into amides, esters, or other functional groups.
Caption: Key application areas of this compound.
Role in Agrochemicals
In the agricultural sector, this compound is used in the formulation of effective pesticides and herbicides.[1] The halogenated pyridine moiety is a common feature in many agrochemicals, contributing to their potency and stability.
Material Science Applications
Beyond life sciences, this compound is also explored in material science for the creation of specialized polymers and advanced materials. Its rigid, functionalized core can be incorporated into polymer backbones to impart specific thermal or electronic properties.[1]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those engaged in the synthesis of novel, high-value molecules. Its well-defined physicochemical properties, coupled with versatile reactivity, ensure its continued importance as a key building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its strategic value in modern chemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemneo.com [chemneo.com]
- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 5. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sincerechemical.com [sincerechemical.com]
- 7. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 [chemicalbook.com]
- 8. This compound-India Fine Chemicals [indiafinechemicals.com]
- 9. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
3-Bromo-6-chloropyridine-2-carboxylic acid molecular weight
An In-Depth Technical Guide to 3-Bromo-6-chloropyridine-2-carboxylic acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in pharmaceutical development, agrochemical research, and material science. We will delve into its fundamental properties, validated synthesis protocols, critical applications, and analytical methodologies, offering field-proven insights into its utility and handling.
Introduction: A Versatile Heterocyclic Intermediate
This compound is a polysubstituted pyridine derivative recognized for its utility as a versatile intermediate in complex organic synthesis.[1][2] Its unique arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on the pyridine core imparts a distinct reactivity profile. The chlorine atom, in particular, is susceptible to nucleophilic substitution, while the bromine can participate in various cross-coupling reactions. The carboxylic acid group provides a handle for amide bond formation or other modifications.
This combination makes the compound an essential building block for constructing diverse molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][3] This guide serves to consolidate the critical technical information required for its effective use in a research and development setting.
Physicochemical and Structural Properties
The identity and purity of a starting material are paramount. This compound is typically a white or off-white solid.[1] Its core physicochemical properties are summarized in the table below, compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| Molecular Weight | 236.45 g/mol | [1][2][4] |
| Molecular Formula | C₆H₃BrClNO₂ | [1][2][4] |
| CAS Number | 929000-66-8 | [1][2][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Bromo-6-chloropicolinic acid | [1][2] |
| Appearance | White or off-white solid | [1] |
| Density | 1.917 g/cm³ (predicted) | [2] |
| Boiling Point | 338.9°C at 760 mmHg (predicted) | [2] |
| Flash Point | 158.8°C (predicted) | [2] |
| Purity | ≥ 97% (HPLC) | [1] |
Synthesis Methodology: A Scalable Approach
The synthesis of this compound is critical for its availability in industrial and academic laboratories. While several routes exist, a common and scalable method involves a multi-step process starting from the more readily available 3-bromo-6-chloropyridine.[5] This approach avoids the use of highly toxic reagents like sodium cyanide, which was a drawback of earlier methods.[5]
The causality behind this specific pathway is its robustness and safety profile. The initial oxidation to the N-oxide activates the pyridine ring for subsequent cyanation at the 2-position. Using trimethylsilyl cyanide is a safer alternative to alkali metal cyanides. The final hydrolysis step is a standard and efficient conversion of the nitrile to the desired carboxylic acid.
Experimental Protocol
This protocol is adapted from established patent literature.[5]
Step 1: Oxidation to 3-bromo-6-chloropyridine N-oxide
-
In a suitable reaction vessel, dissolve 3-bromo-6-chloropyridine (1 eq.) in a compatible solvent such as dichloromethane.
-
Add urea peroxide (Percarbamide) and trifluoroacetic anhydride (TFAA) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 3-bromo-6-chloropyridine N-oxide.
Step 2: Cyanation to 3-bromo-6-chloropyridine-2-carbonitrile
-
Dissolve the crude N-oxide from the previous step in a suitable solvent.
-
Add trimethylsilyl cyanide and a base, such as triethylamine.
-
Stir the reaction mixture, monitoring for the formation of the nitrile product.
-
Once the reaction is complete, perform a workup to isolate the crude 3-bromo-6-chloropyridine-2-carbonitrile.
Step 3: Hydrolysis to this compound
-
Add the crude nitrile to a concentrated solution of sulfuric acid (e.g., 90%).[5]
-
Heat the mixture (e.g., to 180°C) with stirring for 2-3 hours.[5]
-
Cool the reaction mixture to room temperature and carefully pour it into ice water.
-
The solid product will precipitate. Filter the mixture and wash the solid with water.
-
Dry the solid under vacuum to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Research and Development
The trifunctional nature of this molecule makes it a powerful scaffold in medicinal chemistry and agrochemical science.
-
Pharmaceutical Development : This compound is a crucial intermediate for synthesizing biologically active molecules.[1] Its structure is found in various therapeutic candidates, including those for anti-inflammatory and anti-cancer applications.[1][6] Pyridine carboxylic acids, in general, are scaffolds for a wide array of enzyme inhibitors.[7][8] The reactive sites allow for the systematic exploration of chemical space to optimize potency and pharmacokinetic properties.
-
Agrochemicals : It serves as a precursor in the formulation of modern pesticides and herbicides.[1] The pyridine core is a common feature in many successful agrochemicals, and this particular building block allows for the creation of novel derivatives to improve efficacy and combat resistance.
-
Material Science : The compound is also used to create specialized polymers and materials with unique properties, finding use in advanced coatings and adhesives.[1]
-
Biochemical Research : Researchers use this molecule and its derivatives in studies involving enzyme inhibition and receptor binding to probe biological processes.[1]
Analytical Characterization
To ensure the quality and consistency of experimental results, rigorous analytical characterization is non-negotiable. A self-validating protocol relies on orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of this compound.
Protocol: Purity Determination by Reverse-Phase HPLC
-
Standard and Sample Preparation : Prepare a stock solution of the compound in a suitable diluent (e.g., Methanol or Acetonitrile/Water mixture) at a concentration of ~1 mg/mL. Prepare working standards and samples by diluting the stock solution.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
-
Analysis : Inject the sample and integrate the peak area of the main component. Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Identity Confirmation : For unequivocal identification, the HPLC system should be coupled to a mass spectrometer (LC-MS) to confirm the molecular weight of the eluting peak ([M-H]⁻ ion at m/z 233.9/235.9).
Safety and Handling
Proper handling of this chemical is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]
-
Hazard Statements :
-
Precautionary Measures :
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[9][10]
-
Handling : Avoid breathing dust. Wash hands thoroughly after handling.[9]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[11][12]
-
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity and versatile structure provide a reliable foundation for the synthesis of novel compounds with significant potential in medicine, agriculture, and materials. Understanding its properties, synthesis, and handling, as detailed in this guide, is the first step toward unlocking its full potential in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. chemneo.com [chemneo.com]
- 4. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 6. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 [chemicalbook.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound - CAS:929000-66-8 - Sunway Pharm Ltd [3wpharm.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Bromo-6-chloropyridine-2-carboxylic acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-6-chloropyridine-2-carboxylic acid, a pivotal heterocyclic building block in modern chemical research and development. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, synthesis methodologies, and its significant applications, particularly in the pharmaceutical and agrochemical industries.
Introduction: A Versatile Heterocyclic Scaffold
This compound, also known by its synonym 3-Bromo-6-chloropicolinic acid, is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[1][2] Its unique molecular architecture, featuring a pyridine ring functionalized with a carboxylic acid, a bromine atom, and a chlorine atom, imparts a distinct reactivity profile that is highly sought after in the design of complex molecules.[3] The strategic placement of these functional groups allows for selective chemical transformations, making it an invaluable tool for medicinal chemists and material scientists.[1][3] This compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules, including those with anti-inflammatory and anti-cancer properties.[1]
Physicochemical Properties and Structural Elucidation
The utility of this compound in synthetic chemistry is underpinned by its distinct physicochemical properties. A thorough understanding of these characteristics is paramount for its effective handling, reaction optimization, and analytical characterization.
Structural Formula and Molecular Representation
The chemical structure of this compound is defined by a pyridine ring substituted at the 2, 3, and 6 positions. The IUPAC name for this compound is this compound.[4]
Caption: Chemical structure of this compound.
Key Physicochemical Data
A summary of the essential physicochemical properties is presented in the table below. This data is critical for designing experiments, ensuring safe handling, and for analytical purposes.
| Property | Value | Source |
| CAS Number | 929000-66-8 | [1][2][4][5] |
| Molecular Formula | C₆H₃BrClNO₂ | [1][2][4] |
| Molecular Weight | 236.45 g/mol | [1][2][4] |
| Appearance | White or off-white solid | [1] |
| Boiling Point | 338.9±42.0 °C (Predicted) | [2][5] |
| Density | 1.917 g/cm³ | [2][5] |
| pKa | 1.92±0.10 (Predicted) | [2][5] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere (Nitrogen or Argon) | [1][5] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes exist, a common and effective method involves the halogenation and subsequent functional group manipulations of pyridine precursors.[3]
A patented synthesis method highlights an approach that is both cost-effective and environmentally conscious, avoiding the use of highly toxic reagents like sodium cyanide.[6] This process starts with 3-bromo-6-chloropyridine and proceeds through an oxidation and cyanation sequence, followed by hydrolysis to yield the final product.[6]
Exemplary Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, emphasizing the key transformations.
Caption: Generalized synthetic workflow for this compound.
Rationale for Reagent Selection and Conditions
-
Oxidation: The initial oxidation to the N-oxide is a critical step to activate the pyridine ring for subsequent nucleophilic substitution at the 2-position. Reagents like urea peroxide and trifluoroacetic anhydride (TFAA) are chosen for their efficacy and relatively mild reaction conditions.[6]
-
Cyanation: The introduction of a cyano group is a key transformation. The use of trimethylsilyl cyanide is often preferred over more toxic cyanide salts for improved safety and handling.[6] This step converts the N-oxide to the 2-carbonitrile derivative.[7]
-
Hydrolysis: The final step involves the hydrolysis of the nitrile to a carboxylic acid. This is typically achieved under acidic conditions, for example, with sulfuric acid, which effectively drives the reaction to completion.[6]
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of chemical science, most notably in drug discovery and agrochemical synthesis.[1]
Pharmaceutical Development
Pyridine carboxylic acid isomers are foundational scaffolds in a multitude of approved drugs targeting a wide range of diseases, including cancer, tuberculosis, and diabetes.[8][9] The presence of halogen substituents on the pyridine ring, as in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.[3]
This compound is a key intermediate in the synthesis of novel pharmaceuticals. For instance, it is utilized in the creation of antagonists for BCL-xL proteins, which are implicated in the survival of cancer cells, thus representing a promising avenue for the development of new anti-cancer therapies.[5] Its role extends to the development of anti-inflammatory agents as well.[1]
Agrochemical Synthesis
In the field of agriculture, this compound is employed in the formulation of advanced pesticides and herbicides.[1] The incorporation of this moiety can enhance the efficacy and selectivity of the active ingredients, leading to improved crop protection and yields.
Material Science and Analytical Chemistry
Beyond life sciences, this compound finds applications in material science for the creation of specialty polymers and advanced materials with unique properties.[1] In analytical chemistry, its well-defined structure and properties allow it to be used as a reference standard for the calibration and validation of analytical techniques like chromatography and spectroscopy.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[4]
Hazard Statements:
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Precautionary Measures:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.[1][5]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10]
Conclusion
This compound is a strategically important chemical intermediate with a broad spectrum of applications. Its unique substitution pattern provides a versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in research and development, particularly in the quest for novel therapeutics and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. chemneo.com [chemneo.com]
- 4. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 [chemicalbook.com]
- 6. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 7. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-6-chloropyridine-2-carboxylic acid
This guide provides a comprehensive overview of the solubility characteristics of 3-bromo-6-chloropyridine-2-carboxylic acid, a vital building block in pharmaceutical and agrochemical research.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines its known physicochemical properties, theoretical solubility considerations, and detailed experimental protocols for determining its solubility profile. This information is intended to empower researchers, scientists, and drug development professionals to accurately assess and utilize this compound in their work.
Introduction to this compound
This compound (also known as 3-bromo-6-chloropicolinic acid) is a halogenated pyridine derivative with significant applications as an intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and anti-cancer drugs, as well as in the formulation of advanced agrochemicals.[1] Its chemical structure, featuring a carboxylic acid group, a pyridine ring, and both bromine and chlorine substituents, dictates its reactivity and physical properties, including its solubility.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₂ | PubChem[2] |
| Molecular Weight | 236.45 g/mol | PubChem[2] |
| CAS Number | 929000-66-8 | Sigma-Aldrich |
| Appearance | White or off-white solid | Chem-Impex[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Theoretical Solubility Profile
The solubility of this compound is influenced by several structural features:
-
The Carboxylic Acid Group: This functional group is capable of hydrogen bonding and can deprotonate to form a carboxylate salt. This suggests that the compound's solubility will be significantly higher in basic aqueous solutions compared to neutral or acidic solutions.[3]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can also participate in hydrogen bonding, contributing to its solubility in polar protic solvents.
-
Halogen Substituents: The presence of bromine and chlorine atoms increases the molecular weight and lipophilicity of the molecule, which may lead to "moderate solubility" in a range of organic solvents.[1]
Based on these features, it is anticipated that this compound will exhibit poor solubility in non-polar organic solvents and pH-dependent solubility in aqueous media. Its solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) is expected to be moderate to good.
Experimental Determination of Solubility
Accurate solubility data is critical for various applications, including reaction optimization, formulation development, and interpreting biological activity. The following section provides detailed, field-proven protocols for determining the solubility of this compound.
Shake-Flask Method for Equilibrium Solubility (Gravimetric Determination)
This is a widely accepted method for determining the equilibrium solubility of a solid in a liquid.
Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature to form a saturated solution.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.45 µm pore size)
-
Pre-weighed vials
Protocol:
-
Preparation of the Slurry: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the vials in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter. The filtration step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and record the exact weight of the solution. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dried solid. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculation: Calculate the solubility in g/L or mg/mL using the mass of the dissolved solid and the volume of the solution withdrawn.
UV/Vis Spectrophotometry for Aqueous Solubility
This method is suitable for compounds that possess a chromophore and is particularly useful for determining solubility in aqueous solutions at different pH values.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.
Materials:
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
-
Buffer solutions of various pH values
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution with the desired aqueous buffer.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.
-
-
Preparation of Saturated Solutions: Prepare saturated solutions in aqueous buffers of different pH values as described in the shake-flask method (steps 1-3).
-
Sample Analysis:
-
Withdraw a known volume of the clear, filtered supernatant from each saturated solution.
-
Dilute the sample with a known volume of the corresponding buffer to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
While quantitative solubility data for this compound remains to be broadly published, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By following the outlined procedures, researchers can generate reliable and accurate solubility data, which is indispensable for the effective application of this compound in the fields of medicinal chemistry and agricultural science.
References
3-Bromo-6-chloropyridine-2-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic Acid
Abstract
This compound is a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its substituted pyridine scaffold allows for diverse downstream chemical modifications, making robust and scalable synthetic routes to this compound highly valuable for researchers in drug development and medicinal chemistry.[2] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methods. We will explore a modern, safety-conscious approach starting from 3-bromo-6-chloropyridine and a classical approach involving the oxidation of a 2-methylpyridine precursor, offering field-proven insights into experimental design and execution.
Introduction and Retrosynthetic Analysis
The target molecule, this compound (CAS 929000-66-8), possesses a unique arrangement of functional groups: a carboxylic acid at the C2 position, a bromine atom at C3, and a reactive chlorine atom at C6.[1][3] The chlorine at the 6-position is particularly susceptible to nucleophilic substitution, providing a key handle for molecular elaboration.[4]
A retrosynthetic analysis reveals two primary bond disconnections that lead to logical and industrially viable synthetic strategies. The most apparent disconnection is the C2-carboxyl bond, suggesting a late-stage introduction of the carboxylic acid functionality or its precursor, a nitrile. A second approach involves the oxidation of a pre-existing C2-alkyl group.
Caption: Retrosynthetic analysis of the target molecule.
This guide will focus on two primary forward-synthesis pathways derived from this analysis:
-
Pathway A: A three-step synthesis starting from 3-bromo-6-chloropyridine, proceeding through an N-oxide intermediate to install a nitrile at the C2 position, followed by hydrolysis.
-
Pathway B: A direct oxidation of 3-bromo-6-chloro-2-methylpyridine to the corresponding carboxylic acid.
A third, historical pathway involving nucleophilic substitution on a fluoro-pyridine precursor will be discussed briefly for comparative purposes.
Pathway A: Synthesis from 3-Bromo-6-chloropyridine via Cyanation
This modern pathway is notable for its use of safer reagents and its suitability for large-scale production, avoiding the use of highly toxic alkali metal cyanides.[4] The strategy relies on activating the C2 position towards nucleophilic attack by first forming the pyridine N-oxide.
Caption: Overall workflow for the synthesis via the N-oxide/cyanation route.
Scientific Principle and Rationale
The pyridine ring is electron-deficient and generally resistant to nucleophilic attack. Conversion to the N-oxide dramatically alters the electronic properties. The N-oxide oxygen atom is a strong π-donor, which increases the electron density at the C2 and C4 positions, making them susceptible to attack by electrophiles. Subsequent treatment with an activating agent (like trifluoroacetic anhydride in Step 1, which can form a reactive intermediate) and a nucleophile (like cyanide in Step 2) facilitates substitution at the C2 position. This sequence is a modification of the classical Reissert-Henze reaction.[5][6] The choice of trimethylsilyl cyanide (TMSCN) over sodium or potassium cyanide significantly enhances the safety profile of the reaction by avoiding the handling of highly toxic and water-reactive alkali metal cyanides.[4]
Detailed Experimental Protocol
The following protocol is adapted from a patented procedure.[4]
Step 1: Synthesis of 3-Bromo-6-chloropyridine N-oxide
-
To a solution of 3-bromo-6-chloropyridine (32.4 g, 168 mmol) in chloroform (200 mL) in a flask equipped with a stirrer, add urea peroxide (33.2 g, 350 mmol).
-
Cool the mixture in an ice bath.
-
Slowly add trifluoroacetic anhydride (TFAA) (47.6 mL, 336 mmol) to the cooled solution.
-
After the addition is complete, allow the reaction mixture to stir for 10 hours, maintaining a temperature of approximately 10°C.
-
Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 40 minutes to neutralize excess oxidizing agents.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide product.
Step 2: Synthesis of 3-Bromo-6-chloropyridine-2-carbonitrile
-
Dissolve the 3-bromo-6-chloropyridine N-oxide from the previous step in acetonitrile.
-
Add triethylamine (TEA) to the solution.
-
Add trimethylsilyl cyanide (TMSCN) dropwise to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to yield the crude nitrile.[7][8] Purify by column chromatography or recrystallization as needed.
Step 3: Synthesis of this compound (Hydrolysis)
-
Add the crude 3-bromo-6-chloropyridine-2-carbonitrile to a solution of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for 2.5 to 4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Adjust the pH of the aqueous solution to 3-5 using a suitable base (e.g., concentrated NaOH solution) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum to obtain the final product.
Data Summary
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Purity |
| 1. N-Oxidation | 3-Bromo-6-chloropyridine | Urea Peroxide, TFAA | Chloroform | High | >95% |
| 2. Cyanation | 3-Bromo-6-chloropyridine N-oxide | TMSCN, TEA | Acetonitrile | Good-High | >95% |
| 3. Hydrolysis | 3-Bromo-6-chloropyridine-2-carbonitrile | H₂SO₄ (aq) | Water | High | >97%[4] |
Pathway B: Synthesis from 3-Bromo-6-chloro-2-methylpyridine via Oxidation
This pathway represents a more classical and potentially shorter route, relying on the robust oxidation of a methyl group at the C2 position. The starting material, 3-bromo-6-chloro-2-methylpyridine (also known as 5-bromo-2-chloro-6-picoline), is a readily available intermediate.[9][10]
Scientific Principle and Rationale
The oxidation of alkyl side-chains on aromatic and heteroaromatic rings is a fundamental transformation in organic synthesis.[11] Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting a methyl group attached to a pyridine ring directly into a carboxylic acid.[12][13] The reaction proceeds because the C-H bonds adjacent to the aromatic ring (the "benzylic" or picolinic position) are weakened and susceptible to radical hydrogen abstraction by the permanganate species.[11] The reaction is typically performed in an aqueous medium under basic or neutral conditions. The halogen substituents at the C3 and C6 positions are generally inert to these oxidative conditions, making this a viable synthetic strategy.
Detailed Experimental Protocol (Generalized)
The following is a generalized protocol based on standard procedures for the KMnO₄ oxidation of substituted picolines.[12][13][14]
-
Suspend 3-bromo-6-chloro-2-methylpyridine (1 equiv.) in water.
-
Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Over a period of several hours, add a solution of potassium permanganate (KMnO₄, approx. 3-4 equiv.) in water portion-wise, maintaining the reaction temperature. The purple color of the permanganate should disappear as it is consumed.
-
Continue heating at reflux until a persistent purple or pink color indicates a slight excess of KMnO₄ and the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Destroy the excess KMnO₄ by adding a small amount of a reducing agent (e.g., sodium bisulfite solution or ethanol) until the purple color disappears.
-
Filter the hot mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.
-
Combine the filtrate and washings. Cool the solution in an ice bath and acidify to a pH of 3-4 with a strong acid (e.g., concentrated HCl).
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Summary
| Step | Starting Material | Key Reagents | Solvent | Expected Yield | Key Challenge |
| Oxidation | 3-Bromo-6-chloro-2-methylpyridine | KMnO₄ | Water | Moderate-Good | Removal of MnO₂ byproduct |
Comparative Analysis and Historical Context
Historical Route: From 2-Fluoro-3-bromo-6-chloropyridine
An older method for synthesizing the target compound starts with 2-fluoro-3-bromo-6-chloropyridine.[4] This route involves a nucleophilic aromatic substitution (SNAr) reaction where the highly activated fluorine atom is displaced by sodium cyanide, followed by hydrolysis of the resulting nitrile. While chemically straightforward, this pathway has significant drawbacks:
-
Cost: The fluorinated starting material is significantly more expensive than 3-bromo-6-chloropyridine.
-
Toxicity: It requires the use of hypertoxic sodium cyanide, which poses severe handling risks and generates hazardous waste streams.[4]
These limitations make it unsuitable for modern, large-scale industrial production and underscore the advantages of Pathway A.
Pathway Comparison
| Feature | Pathway A (N-Oxide/Cyanation) | Pathway B (Picoline Oxidation) | Historical (Fluoro/SNAr) |
| Starting Material Cost | Low-Moderate | Low-Moderate | High |
| Number of Steps | 3 | 1 | 2 |
| Reagent Safety | Good (avoids NaCN) | Fair (strong oxidant) | Poor (uses NaCN) |
| Scalability | High | Moderate (MnO₂ disposal) | Low |
| Key Advantage | High safety, high purity | Shortest route | (None in modern context) |
| Key Disadvantage | Multi-step process | Messy work-up | High cost and toxicity |
Conclusion
For the synthesis of this compound, two primary strategies stand out. Pathway A , utilizing an N-oxidation followed by a Reissert-Henze type cyanation with TMSCN and subsequent hydrolysis, represents the most robust, safe, and scalable method.[4] It avoids critically hazardous reagents and is well-suited for industrial application. Pathway B , the direct oxidation of 3-bromo-6-chloro-2-methylpyridine with potassium permanganate, offers the most convergent route. While potentially faster and more atom-economical, it presents challenges in work-up and byproduct disposal that may hinder its scalability. The choice between these pathways will depend on the specific needs of the research or production team, balancing factors of cost, safety, scale, and available equipment.
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. indiamart.com [indiamart.com]
- 3. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 5. dl.ndl.go.jp [dl.ndl.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthonix, Inc > 1053659-39-4 | 3-bromo-6-chloropyridine-2-carbonitrile [synthonix.com]
- 9. innospk.com [innospk.com]
- 10. chemscene.com [chemscene.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-chloropyridine-2-carboxylic acid
This guide provides a detailed technical overview of the spectroscopic profile of 3-Bromo-6-chloropyridine-2-carboxylic acid (CAS 929000-66-8), a vital building block in medicinal chemistry and agrochemical research.[1][2][3] Given the relative scarcity of publicly archived spectra for this specific molecule, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, characterize, and utilize this compound with confidence.
Introduction to this compound
This compound is a halogenated pyridine derivative. Its structural features—a carboxylic acid, a bromine atom, and a chlorine atom on a pyridine ring—confer unique reactivity, making it a valuable intermediate in the synthesis of complex, biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₂ | PubChem[4] |
| Molecular Weight | 236.45 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 929000-66-8 | Chem-Impex[1] |
| Appearance | White or off-white solid | Chem-Impex[1] |
Below is the chemical structure of the target compound, which serves as the basis for all subsequent spectroscopic predictions.
References
3-Bromo-6-chloropyridine-2-carboxylic acid chemical reactivity
An In-depth Technical Guide to the Chemical Reactivity of 3-Bromo-6-chloropyridine-2-carboxylic acid
Introduction: A Versatile Heterocyclic Building Block
This compound (CAS No. 929000-66-8) is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in organic synthesis.[1][2] Its strategic arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on an electron-deficient pyridine ring imparts a unique and versatile reactivity profile. This makes it an invaluable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[3][4] This guide provides an in-depth exploration of its core chemical reactivities, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. The molecule's structure allows for selective, stepwise functionalization at its three key reactive centers, enabling the construction of diverse chemical scaffolds.[2][4]
Molecular Structure and Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Bromo-6-chloropicolinic acid |
| CAS Number | 929000-66-8[5][6] |
| Molecular Formula | C6H3BrClNO2[1][5] |
| Molecular Weight | 236.45 g/mol [1][5] |
| Appearance | Solid |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] |
Diagram: Reactivity Map
Caption: Key reactive sites and corresponding synthetic transformations of the title compound.
Part 1: Reactivity of the Carboxylic Acid Group
The carboxylic acid at the C2 position is a primary site for modification. Its proximity to the ring nitrogen influences its acidity and reactivity.
Esterification
Standard Fischer esterification conditions can be employed to convert the carboxylic acid into its corresponding ester. This is often a necessary step to protect the acid functionality or to modify the compound's solubility and electronic properties before performing subsequent reactions on the pyridine ring.
This protocol is adapted from a standard procedure for the synthesis of 3-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester.[7]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 50.0 g, 211.5 mmol) in methanol (235 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (5.6 mL) to the solution while stirring. The addition is exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 28 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the precipitate by filtration and recrystallize from methanol to yield the pure methyl ester product.
Decarboxylation
Pyridinecarboxylic acids can undergo decarboxylation upon heating, a process that can be facilitated by electron-withdrawing groups on the ring.[8] The presence of both bromo and chloro substituents on the ring suggests that this compound may decarboxylate under thermal stress to yield 3-bromo-6-chloropyridine. This reactivity should be considered when planning high-temperature reactions, as it can be a potential side reaction or a desired transformation.
Part 2: Reactivity of the Halogen Substituents
The differential reactivity of the C3-bromo and C6-chloro groups is the cornerstone of this molecule's synthetic utility. This allows for selective and orthogonal functionalization.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr). Its position para to the electron-withdrawing ring nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.[2][9] This makes the C6 position the primary site for reaction with strong nucleophiles like amines, alkoxides, and thiolates.
-
Nucleophile: Strong nucleophiles are required to attack the electron-deficient pyridine ring and displace the chloride.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to dissolve the reactants and facilitate the charge separation in the transition state.
-
Base: A non-nucleophilic base (e.g., K₂CO₃, NaH) is often required to deprotonate the nucleophile (if it is an alcohol, thiol, or amine) to increase its nucleophilicity.
Palladium-Catalyzed Cross-Coupling at the C3 Position
The bromine atom at the C3 position is significantly less reactive towards SNAr but is the ideal handle for palladium-catalyzed cross-coupling reactions. The C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond, providing excellent chemoselectivity. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds with high precision.
The Suzuki reaction is a robust method for forming C-C bonds by coupling the C3-bromo position with an organoboron reagent.[10][11]
Mechanism Insight: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12]
-
Setup: To a reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
-
Reaction: Heat the mixture with stirring (typically 80-100 °C) for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
This reaction is a powerful tool for constructing C-N bonds, coupling the C3 position with a primary or secondary amine. It has largely replaced harsher classical methods for synthesizing aryl amines.[13]
Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition and deprotonation of the amine by a base.[13][14] Reductive elimination from this complex yields the desired arylamine product. The choice of phosphine ligand is critical and dictates the reaction's scope and efficiency.
This protocol is based on a general procedure for the amination of a bromopyridine.[15]
-
Setup: In a Schlenk vessel or glovebox, combine the aryl bromide (e.g., this compound, 1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium source (e.g., [Pd₂(dba)₃], 1-2 mol%), a phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.).
-
Solvent: Add an anhydrous, degassed solvent such as Toluene or Dioxane.
-
Reaction: Heat the mixture with stirring (typically 80-110 °C) for 4-24 hours under an inert atmosphere.
-
Workup: Cool the reaction to room temperature and dilute with a solvent like diethyl ether. Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude material by recrystallization or column chromatography.
The Sonogashira reaction couples the C3-bromo position with a terminal alkyne to form conjugated arylalkynes.[16][17] This reaction is typically co-catalyzed by palladium and copper(I) salts.[16]
Mechanism Insight: The reaction involves two interconnected catalytic cycles.[17] The palladium cycle mirrors that of other cross-couplings. In the copper cycle, copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the organopalladium(II) halide complex, facilitating the key C-C bond formation.[17]
Summary of Cross-Coupling Reactions
| Reaction | Bond Formed | Key Reagents | Typical Conditions |
| Suzuki-Miyaura | C(sp²)-C(sp²)C(sp²)-C(sp³) | R-B(OH)₂, Pd Catalyst, Base | Dioxane/H₂O, 80-100 °C |
| Buchwald-Hartwig | C(sp²)-N | R₂NH, Pd Catalyst, Ligand, Base | Toluene, 80-110 °C |
| Sonogashira | C(sp²)-C(sp) | R-C≡CH, Pd/Cu Catalysts, Base | Amine solvent or THF, RT-65 °C |
Conclusion
This compound is a textbook example of a strategically designed building block. The orthogonal reactivity of its functional groups—the classic chemistry of the carboxylic acid, the SNAr-ready chloro group, and the cross-coupling-primed bromo group—provides a powerful and predictable platform for the synthesis of highly substituted pyridine derivatives. A thorough understanding of these distinct reactivities allows the synthetic chemist to design elegant and efficient pathways to novel compounds for pharmaceutical and materials science applications.
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemneo.com [chemneo.com]
- 5. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 929000-66-8 [sigmaaldrich.com]
- 7. 2-Pyridinecarboxylic acid, 3-broMo-6-chloro-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-6-chloropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthetic derivatization of 3-bromo-6-chloropyridine-2-carboxylic acid, a versatile building block in medicinal and agrochemical research.[1] The strategic functionalization of this molecule at its three reactive sites—the bromine, chlorine, and carboxylic acid moieties—opens a gateway to a vast chemical space for the development of novel bioactive compounds. This document provides detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), nucleophilic aromatic substitution, and derivatization of the carboxylic acid group. The underlying principles and mechanistic considerations for each protocol are discussed to empower researchers in their experimental design and troubleshooting.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable scaffold in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] Its utility stems from the differential reactivity of its substituents, allowing for selective and sequential modifications. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions.[2] The carboxylic acid group provides a handle for amide bond formation and esterification, further expanding the diversity of accessible derivatives. The strategic manipulation of these functional groups enables the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs, targeting a range of therapeutic areas including anti-inflammatory and anti-cancer agents.[1]
Core Synthetic Strategies: A Visual Overview
The derivatization of this compound can be approached through several key synthetic pathways. The following diagram illustrates the primary transformations discussed in this guide.
Figure 1: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The bromine atom at the C3 position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[3][4]
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., P(t-Bu)₃), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture with stirring at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale/Insight |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | The choice of catalyst and ligand can significantly impact reaction efficiency, especially with hindered substrates.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step of the catalytic cycle.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | The aqueous phase is often necessary to dissolve the inorganic base and facilitate the reaction. |
| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7]
Protocol 3.2.1: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 eq.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.1-1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.02-0.05 eq.), a copper(I) salt such as CuI (0.05-0.1 eq.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the mixture to remove the amine hydrohalide salt. Concentrate the filtrate and purify the residue by column chromatography on silica gel.
| Parameter | Condition | Rationale/Insight |
| Catalyst System | Pd(PPh₃)₄ / CuI | The copper co-catalyst is essential for the formation of the copper(I) acetylide intermediate.[6] |
| Base | Et₃N, DIPEA | The amine base neutralizes the hydrohalic acid formed during the reaction.[7] |
| Solvent | THF, DMF, or neat amine | The choice of solvent can influence reaction rates and yields. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be performed under mild conditions.[6] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[8][9]
Protocol 3.3.1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[10][11]
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction Conditions: Heat the reaction mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
| Parameter | Condition | Rationale/Insight |
| Catalyst/Ligand | Pd₂(dba)₃/Biarylphosphine | The choice of ligand is critical for the success of the reaction and depends on the specific amine and aryl halide.[12] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and oxygen-free conditions are crucial for catalyst stability and activity. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation barrier for C-N bond formation. |
Nucleophilic Aromatic Substitution at the C6-Position
The chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAᵣ) due to the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group.[13] This allows for the introduction of various nucleophiles such as alkoxides, thiolates, and amines.
Protocol 4.1: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent like DMF or DMSO.
-
Nucleophile and Base: Add the nucleophile (e.g., an alcohol, thiol, or amine; 1.1-2.0 eq.) and a base such as K₂CO₃, NaH, or DIPEA (1.5-3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture with stirring. The required temperature can range from room temperature to over 100 °C, depending on the nucleophilicity of the attacking species. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction and pour it into water. If the product precipitates, it can be collected by filtration. Otherwise, extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization.
Figure 2: Simplified mechanism of Nucleophilic Aromatic Substitution.
Derivatization of the Carboxylic Acid Group
The carboxylic acid at the C2 position is a versatile functional group that can be readily converted into esters and amides.
Fischer Esterification
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[14]
Protocol 5.1.1: General Procedure for Fischer Esterification
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol, which also serves as the solvent.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction is an equilibrium, and the excess alcohol helps to drive it towards the product.[14] Water can be removed azeotropically if necessary. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine. Dry the organic layer, concentrate, and purify the ester by column chromatography.
Amide Coupling
Amide bonds are typically formed by activating the carboxylic acid, followed by reaction with an amine. A variety of coupling agents can be used for this transformation.[15]
Protocol 5.2.1: General Procedure for Amide Coupling using HATU
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DCM.
-
Reagent Addition: Add a coupling agent such as HATU (1.1-1.2 eq.) and a non-nucleophilic base like DIPEA (2.0-3.0 eq.). Stir the mixture for a few minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1 M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer, concentrate, and purify the amide by column chromatography or recrystallization.
| Coupling Agent | Base | Typical Solvent | Notes |
| HATU | DIPEA | DMF, DCM | Highly efficient, often used for hindered couplings.[15] |
| EDC/HOBt | DIPEA, NMM | DMF, DCM | A classic and cost-effective coupling system. |
| DCC/DMAP | - | DCM, THF | Can lead to the formation of DCU byproduct, which may complicate purification.[16] |
Conclusion
The synthetic protocols outlined in this application note provide a robust framework for the derivatization of this compound. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate a diverse array of novel molecules. The successful application of these methods requires careful consideration of the reaction conditions, particularly for palladium-catalyzed processes where the choice of catalyst, ligand, and base is paramount. These methodologies are foundational for the exploration of new chemical entities in drug discovery and agrochemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. scirp.org [scirp.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. growingscience.com [growingscience.com]
- 16. ajchem-a.com [ajchem-a.com]
Application Notes and Protocols for Amide Bond Formation with 3-Bromo-6-chloropyridine-2-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Bromo-6-chloropyridine-2-carboxamides
3-Bromo-6-chloropyridine-2-carboxylic acid is a pivotal building block in contemporary medicinal and agrochemical research.[1][2] Its unique electronic and steric properties, conferred by the presence of two halogen substituents on the pyridine ring, make it a valuable scaffold for the synthesis of complex, biologically active molecules.[1] The amides derived from this acid are integral components in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents, as well as advanced agrochemicals.[1]
The electron-deficient nature of the pyridine ring, amplified by the inductive effects of the chloro and bromo substituents, presents specific challenges to the formation of the amide bond. This guide provides a comprehensive overview of the principles, protocols, and troubleshooting strategies to enable researchers to successfully and efficiently synthesize a diverse range of amide derivatives from this versatile starting material.
Pillar 1: The Mechanistic Underpinnings of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species susceptible to nucleophilic attack by the amine. This is achieved through the use of coupling reagents.
The Role of Coupling Reagents
A variety of coupling reagents have been developed, each with a distinct mechanism of action. The most common classes are carbodiimides, phosphonium salts, and uronium/aminium salts.[4]
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond, releasing a soluble (in the case of EDC) or insoluble (DCC) urea byproduct.[3]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are among the most efficient coupling reagents.[4][5] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), HATU converts the carboxylic acid into a highly reactive OAt-active ester, which rapidly reacts with the amine.[5]
Suppressing Side Reactions: The Critical Role of Additives
A significant challenge in amide bond formation, particularly in peptide synthesis, is racemization at the α-carbon of the activated carboxylic acid.[2] To mitigate this and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the initial activated species (e.g., the O-acylisourea from EDC) to form an HOBt-active ester. This new intermediate is still reactive towards the amine but is significantly less prone to racemization.[6]
Pillar 2: Experimental Protocols for Amide Synthesis
Given the electron-deficient nature of this compound, a powerful coupling reagent is recommended to ensure efficient conversion. The following protocols provide robust starting points for both small-scale discovery and larger-scale synthesis.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for its high efficiency and broad substrate scope, particularly for challenging or sterically hindered substrates.[5][7]
Materials:
-
This compound (1.0 eq.)
-
Amine (1.0–1.2 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Pre-activation of the Carboxylic Acid:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and dissolve it in anhydrous DMF (approximately 0.1–0.5 M).
-
Add HATU (1.1 eq.) to the solution.
-
Add DIPEA (2.0–3.0 eq.) to the mixture.
-
Stir the reaction mixture at room temperature for 15–30 minutes. This pre-activation step is crucial for uronium-based reagents like HATU to prevent side reactions with the amine.[8][9]
-
-
Amine Addition:
-
In a separate vial, dissolve the amine (1.0–1.2 eq.) in a minimal amount of anhydrous DMF or DCM.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1–16 hours).
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
-
Protocol 2: EDC/HOBt Coupling – A Cost-Effective Alternative
This method is a widely used, cost-effective alternative to uronium-based reagents and is generally effective for a broad range of substrates.[10] For electron-deficient systems, the inclusion of an acyl transfer catalyst like DMAP can be beneficial.[6]
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq.)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.0–3.0 eq.) to the solution and stir.
-
-
Coupling Reagent Addition:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, followed by saturated aqueous NaHCO₃ solution, and then brine. The aqueous washes effectively remove the water-soluble urea byproduct from EDC and other water-soluble reagents.[11]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
-
Visualization of the Workflow
The general workflow for the synthesis of amides from this compound can be visualized as follows:
References
- 1. reddit.com [reddit.com]
- 2. growingscience.com [growingscience.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. americapeptide.com [americapeptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. peptide.com [peptide.com]
Experimental protocol for using 3-Bromo-6-chloropyridine-2-carboxylic acid
An In-Depth Guide to the Laboratory Application of 3-Bromo-6-chloropyridine-2-carboxylic acid
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound. This versatile building block is of significant interest due to its application as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its unique electronic and steric properties, conferred by the bromine and chlorine substituents on the pyridine ring, make it a valuable scaffold in modern chemical research.[2]
This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate the protocols but also adapt them to their specific synthetic challenges.
Compound Profile and Physicochemical Properties
This compound, also known as 3-Bromo-6-chloropicolinic acid, is a halogenated pyridine derivative.[1] The presence of the carboxylic acid group at the 2-position, flanked by a bromine atom at the 3-position, provides a sterically hindered yet reactive site for a variety of chemical transformations, most notably amide bond formation. The chlorine atom at the 6-position offers an additional site for nucleophilic substitution or cross-coupling reactions, further enhancing its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 929000-66-8 | [1][3] |
| Molecular Formula | C₆H₃BrClNO₂ | [1][3] |
| Molecular Weight | 236.45 g/mol | [1][3] |
| Appearance | White or off-white solid | [1] |
| Purity | Typically ≥97% (HPLC) | [1] |
| IUPAC Name | This compound | [3] |
| Storage Conditions | Store at 0-8°C | [1] |
Health and Safety Considerations
Proper handling of this reagent is crucial for laboratory safety. The compound is classified with several hazards that necessitate the use of appropriate personal protective equipment (PPE) and engineering controls.
GHS Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling: Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Core Application: Amide Bond Formation
One of the most frequent and critical applications of this compound in drug discovery is its use in forming amide bonds.[6] The direct condensation of a carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" using a coupling reagent to facilitate nucleophilic attack by the amine.[7]
This section provides a detailed, field-tested protocol for a standard amide coupling reaction.
The Causality of Reagent Selection
The choice of coupling reagent, base, and solvent is critical for a successful reaction.[6]
-
Coupling Reagent (Activator): Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or the EDC/NHS system are commonly used.
-
HATU: A uronium-based reagent known for its high efficiency, fast reaction times, and ability to couple even sterically hindered substrates. It directly converts the carboxylic acid into a highly reactive acyl-tetramethyluronium salt.
-
EDC/NHS: A carbodiimide-based system. EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) is a water-soluble carbodiimide that activates the carboxylic acid. However, the resulting O-acylisourea intermediate can be unstable. The addition of NHS (N-Hydroxysuccinimide) traps this intermediate to form a more stable NHS-ester, which then reacts cleanly with the amine, improving yields and minimizing side reactions.[7]
-
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required. Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion that is more reactive towards the coupling agent. It also neutralizes any acidic byproducts formed during the reaction.[6]
-
Solvent: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred as they effectively dissolve the reactants without interfering with the reaction mechanism.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the amide coupling protocol.
Caption: General workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Protocol: HATU-Mediated Coupling
This protocol describes the coupling of this compound with a generic primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
Table 2: Example Reaction Stoichiometry
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| This compound | 236.45 | 1.0 | 236 mg (1.0 mmol) |
| Amine (example: Benzylamine) | 107.15 | 1.1 | 118 mg (1.1 mmol) |
| HATU | 380.16 | 1.2 | 456 mg (1.2 mmol) |
| DIPEA | 129.24 | 2.5 | 0.44 mL (2.5 mmol) |
| Anhydrous DMF | - | - | 5 mL |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF via syringe to dissolve the starting material.
-
Activation:
-
Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.2 eq) in one portion. The solution may change color.
-
Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for efficiently forming the active ester.
-
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of DMF.
-
Reaction Monitoring (Self-Validation):
-
Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical TLC system would be 30-50% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting carboxylic acid.
-
The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted acid and acidic byproducts, followed by brine (1 x 25 mL) to remove residual water and DMF.[7]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanistic Insight: The Role of the Activator
Understanding the mechanism provides the authoritative grounding needed to troubleshoot and adapt the protocol. The diagram below illustrates the activation of the carboxylic acid by the EDC/NHS system, a common alternative to HATU.
Caption: Simplified mechanism of EDC/NHS-mediated amide coupling.
This two-step activation (initial reaction with EDC followed by trapping with NHS) is a cornerstone of modern peptide synthesis and is highly effective for preparing amide derivatives of this compound.[7]
Conclusion
This compound is a high-value building block for chemical synthesis. Its effective use hinges on a solid understanding of its reactivity and the principles of reactions like amide coupling. By following the detailed protocols and safety guidelines presented, and by appreciating the causality behind reagent choices and procedural steps, researchers can confidently and safely incorporate this versatile molecule into their synthetic workflows to accelerate the discovery of new chemical entities.
References
Application Notes and Protocols: 3-Bromo-6-chloropyridine-2-carboxylic acid in Pharmaceutical Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromo-6-chloropyridine-2-carboxylic acid as a versatile pharmaceutical intermediate. This document delves into the molecule's inherent chemical reactivity, outlines detailed protocols for its application in key synthetic transformations, and contextualizes its role in the synthesis of contemporary therapeutics.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a chlorine atom on a pyridine ring, offers multiple points for diversification and selective chemical manipulation. The electron-deficient nature of the pyridine ring, further accentuated by the halogen substituents, makes this molecule a valuable building block for the synthesis of complex molecular architectures.[3]
The strategic placement of the reactive handles allows for sequential and orthogonal chemical transformations. The carboxylic acid group is a prime site for amide bond formation, a ubiquitous linkage in pharmaceuticals. The bromine and chlorine atoms, with their differential reactivity, are amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[3] This trifecta of functionality makes this compound an essential intermediate in the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases.[1][4]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 929000-66-8 | [1][2][4][5] |
| Molecular Formula | C₆H₃BrClNO₂ | [1][4][5] |
| Molecular Weight | 236.45 g/mol | [1][5] |
| Appearance | White or off-white solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-Bromo-6-chloropicolinic acid | [1][4] |
Safety and Handling
This compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
GHS Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Core Applications in Pharmaceutical Synthesis
The utility of this compound as a pharmaceutical intermediate is best exemplified by its application in the synthesis of targeted therapies. One of the most notable examples is its role as a key building block in the synthesis of Vismodegib , a first-in-class Hedgehog signaling pathway inhibitor approved for the treatment of basal cell carcinoma.[6][7]
The synthesis of Vismodegib and other analogous structures leverages the distinct reactivity of the functional groups on the this compound scaffold. The primary transformations involve:
-
Amide Bond Formation: The carboxylic acid is typically activated and coupled with a desired amine to form a stable amide linkage.
-
Cross-Coupling Reactions: The bromine and chlorine atoms serve as handles for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties.
Key Synthetic Transformations and Protocols
The following sections provide detailed protocols for the key reactions involving this compound. These protocols are designed to be self-validating, with clear steps and explanations for the choice of reagents and conditions.
This protocol details a standard and widely used method for forming an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
Rationale: The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures due to the formation of a non-reactive ammonium carboxylate salt.[8] Coupling agents like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[9][10] HOBt acts as a catalyst and racemization suppressant by forming an active ester intermediate.[9]
Experimental Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes.
-
Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.1 eq) followed by a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of the Workflow:
Caption: General workflow for EDC/HOBt mediated amide coupling.
This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a carbon-carbon bond at the 3-position (bromine) of the pyridine ring. This reaction is a powerful tool for introducing aryl or vinyl substituents.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[11][12] It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide (in this case, the aryl bromide) in the presence of a palladium catalyst and a base.[11] The choice of ligand for the palladium catalyst is crucial for the reaction's success and can influence the reaction rate and yield.[13]
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine the 3-bromo-6-chloropyridine derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualization of the Catalytic Cycle:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
This protocol outlines the palladium-catalyzed amination of the 6-chloro position of the pyridine ring. This reaction is highly effective for forming C-N bonds, which are prevalent in many pharmaceutical agents.
Rationale: The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[14] The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand and a strong base.[14][15] The choice of ligand and base is critical and often needs to be optimized for specific substrates.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk tube, add the 6-chloro-pyridyl substrate (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04 eq), and a base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas. Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization.
Conclusion
This compound is a strategically important intermediate for the synthesis of complex, high-value pharmaceutical compounds. Its well-defined points of reactivity allow for a modular and efficient approach to the construction of diverse molecular libraries for drug discovery. The protocols outlined in these notes provide a solid foundation for the practical application of this versatile building block in a research and development setting. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 4. chemneo.com [chemneo.com]
- 5. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN106892863A - The preparation method of vismodegib and its intermediate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Strategic Use of 3-Bromo-6-chloropyridine-2-carboxylic Acid in Agrochemical Synthesis
Introduction: The Role of Halogenated Pyridine Carboxylic Acids in Modern Agrochemicals
In the landscape of modern agrochemical research, the pyridine ring serves as a cornerstone scaffold for a multitude of highly effective herbicides, insecticides, and fungicides. Its unique electronic properties and metabolic stability make it a privileged structure in the design of new active ingredients. Within this class, halogenated pyridine carboxylic acids are of paramount importance, acting as versatile building blocks that enable the construction of complex molecular architectures. 3-Bromo-6-chloropyridine-2-carboxylic acid (also known as 3-bromo-6-chloropicolinic acid) is a prime example of such a crucial intermediate.[1][2] Its strategic placement of bromine and chlorine atoms, alongside the carboxylic acid handle, provides multiple reaction sites for synthetic diversification, making it a valuable asset in the development of next-generation crop protection agents.[1][2]
This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound. It is designed for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering detailed protocols, mechanistic insights, and a discussion of its utility as a synthetic intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a key intermediate is fundamental to its effective and safe use in any synthetic protocol.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][3] |
| CAS Number | 929000-66-8 | [PubChem][3] |
| Molecular Formula | C₆H₃BrClNO₂ | [PubChem][3] |
| Molecular Weight | 236.45 g/mol | [PubChem][3] |
| Appearance | White or off-white solid | Chem-Impex |
| Purity | ≥ 97% (HPLC) | Chem-Impex |
| Storage Conditions | 0-8°C | Chem-Impex |
GHS Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Researchers must consult the full Safety Data Sheet (SDS) before handling this compound and employ appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Multi-Step Protocol
The synthesis of this compound can be achieved through a robust, multi-step pathway starting from the commercially available 3-bromo-6-chloropyridine. This route, adapted from patented methodologies, involves an initial N-oxidation, followed by cyanation and subsequent hydrolysis.[5] This approach is particularly advantageous as it avoids the use of highly toxic reagents like sodium cyanide in favor of more manageable alternatives.[5]
Overall Synthesis Workflow
Caption: Multi-step synthesis of this compound.
Step 1: N-Oxidation of 3-Bromo-6-chloropyridine
Principle and Mechanistic Insight: The pyridine ring, particularly when substituted with electron-withdrawing halogens, is notoriously difficult to oxidize. Standard oxidizing agents are often ineffective. The combination of urea-hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA) generates a highly potent oxidizing species, peroxytrifluoroacetic acid, in situ.[6][7] This peracid is sufficiently electrophilic to attack the lone pair of the pyridine nitrogen, leading to the formation of the corresponding N-oxide. UHP is a stable, solid source of hydrogen peroxide, making it safer and easier to handle than aqueous H₂O₂.[6]
Caption: Conceptual workflow for N-oxidation.
Experimental Protocol: [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-bromo-6-chloropyridine (1.0 eq) in a suitable solvent such as chloroform.
-
Reagent Addition: Cool the solution in an ice bath (0-10°C). Add urea-hydrogen peroxide (2.1 eq) to the solution, followed by the slow, dropwise addition of trifluoroacetic anhydride (2.0 eq).
-
Reaction Execution: Maintain the reaction temperature at 10°C and stir vigorously for approximately 10 hours.
-
Work-up: Upon completion (monitored by TLC or LC-MS), quench the reaction by adding a saturated solution of sodium thiosulfate and stir for 40 minutes to decompose any remaining peroxide. Extract the aqueous layer with an organic solvent (e.g., chloroform), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-6-chloropyridine N-oxide.
Step 2: Cyanation of 3-Bromo-6-chloropyridine N-oxide
Principle and Mechanistic Insight: The introduction of a cyano group at the C2 position is achieved via a Reissert-Kaufmann type reaction.[2] The N-oxide is first activated by an electrophile, in this case, likely derived from the interaction with trimethylsilyl cyanide (TMSCN) and triethylamine. This activation makes the C2 position susceptible to nucleophilic attack by the cyanide ion. TMSCN serves as a safer and more soluble source of cyanide compared to alkali metal cyanides. Triethylamine acts as a base to facilitate the reaction.
Experimental Protocol: [5]
-
Reaction Setup: To a solution of the crude 3-bromo-6-chloropyridine N-oxide (1.0 eq) in acetonitrile, add triethylamine (TEA).
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for at least 10 hours, monitoring for the consumption of the starting material.
-
Work-up: After cooling to room temperature, the reaction mixture can be carefully quenched with water and extracted with an organic solvent. The organic phase is then washed, dried, and concentrated to yield the crude 3-bromo-6-chloropyridine-2-carbonitrile.
Step 3: Hydrolysis of 3-Bromo-6-chloropyridine-2-carbonitrile
Principle and Mechanistic Insight: The final step is the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid. This transformation proceeds via an amide intermediate.[8][9] In the presence of a strong acid like sulfuric acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. A series of proton transfers and tautomerization steps first yields an amide, which is then further hydrolyzed under the harsh acidic conditions to the final carboxylic acid and ammonium sulfate.[8][9]
Experimental Protocol: [5]
-
Reaction Setup: Dissolve the crude 3-bromo-6-chloropyridine-2-carbonitrile (1.0 eq) in concentrated sulfuric acid (90-98%).
-
Reaction Execution: Heat the mixture to a high temperature (e.g., 150-180°C) and stir for 2.5 to 4 hours. The reaction progress should be monitored carefully.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice. The solid precipitate is the desired product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to obtain this compound. The patent literature reports a two-step total yield of 29-33% for the cyanation and hydrolysis steps combined.[5]
Application in Agrochemical Synthesis: A Versatile Building Block
This compound is a highly functionalized intermediate poised for use in the synthesis of advanced agrochemicals.[1][2] The presence of three distinct reactive sites—the carboxylic acid, the bromine atom, and the chlorine atom—allows for a diverse range of subsequent chemical transformations.
-
Amide Coupling: The carboxylic acid group is readily converted into an amide. This is a cornerstone reaction in the synthesis of the anthranilic diamide class of insecticides, such as chlorantraniliprole. While chlorantraniliprole itself is synthesized from a pyrazole-carboxylic acid, the fundamental amide bond-forming reaction is analogous.
-
Cross-Coupling Reactions: The bromine atom at the 3-position can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards SNAr, enabling its displacement by O-, N-, or S-nucleophiles. This is a common strategy in the synthesis of phenoxy-type herbicides.
Representative Application: Synthesis of a Pyrazole Precursor
To illustrate the utility of such pyridine-based intermediates, we can consider the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key intermediate for the insecticide chlorantraniliprole. Although this specific intermediate starts from 2,3-dichloropyridine, the workflow demonstrates the principles of building complex heterocyclic systems relevant to agrochemical synthesis.
Caption: Synthetic pathway to a key chlorantraniliprole intermediate.
This example underscores the strategic importance of halogenated pyridines in constructing the core structures of modern insecticides. The principles demonstrated—hydrazino-substitution, cyclization, and functional group manipulation—are broadly applicable in the field and highlight the potential pathways in which an intermediate like this compound could be employed.
Conclusion
This compound represents a strategically important intermediate for the agrochemical industry. Its synthesis from readily available starting materials via a scalable and relatively safe protocol makes it an attractive building block for discovery and process chemistry. The multiple reactive handles on the pyridine ring provide a platform for extensive synthetic exploration, enabling the development of novel pesticides and herbicides. The detailed protocols and mechanistic discussions provided herein serve as a valuable resource for researchers aiming to leverage the synthetic potential of this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 6. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Scalable Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-6-chloropyridine-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a chlorine atom on a pyridine scaffold, offers multiple points for diversification, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] The chlorine atom, in particular, is highly activated towards nucleophilic substitution, enabling the introduction of a wide array of functional groups. This application note provides a detailed, scalable, and cost-effective protocol for the synthesis of this compound, starting from the readily available 3-bromo-6-chloropyridine. The described three-step synthesis avoids the use of highly toxic reagents like sodium cyanide and expensive starting materials, rendering it suitable for large-scale industrial production.
Overall Synthetic Scheme
The synthesis proceeds in three distinct steps: (1) N-oxidation of the starting pyridine, (2) cyanation of the resulting N-oxide, and (3) hydrolysis of the nitrile to the desired carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanisms and Scientific Rationale
A thorough understanding of the underlying reaction mechanisms is crucial for successful synthesis and scale-up.
Step 1: N-Oxidation
The initial step involves the oxidation of the pyridine nitrogen. While various oxidizing agents can be employed for this transformation, the combination of urea-hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA) offers a particularly effective and safe method, especially for electron-deficient pyridines.[2][3] UHP serves as a stable, solid source of hydrogen peroxide, making it safer to handle than concentrated aqueous solutions. In the presence of TFAA, trifluoroperacetic acid is generated in situ. This peracid is a potent oxidizing agent that readily donates an oxygen atom to the nucleophilic pyridine nitrogen.[4] The electron-withdrawing nature of the bromine and chlorine substituents on the starting material deactivates the pyridine ring, necessitating a strong oxidizing system.
Step 2: Cyanation (Reissert-Henze Reaction)
The introduction of the cyano group at the C2 position is achieved through a modification of the Reissert-Henze reaction.[5][6] In this step, the 3-bromo-6-chloropyridine N-oxide is activated by trimethylsilyl cyanide (TMSCN) in the presence of triethylamine (TEA). The exact mechanism can be complex, but it is generally understood that an activating agent (in this case, likely derived from TMSCN and TEA) adds to the N-oxide oxygen, making the pyridine ring highly susceptible to nucleophilic attack.[7] The cyanide ion from TMSCN then attacks the C2 position of the activated pyridine ring. Subsequent elimination of the activating group and rearomatization of the ring yield the 2-cyanopyridine derivative.[8] The use of TMSCN is advantageous as it is less hazardous than alkali metal cyanides and generally leads to high regioselectivity for the C2 position.[9]
Step 3: Hydrolysis of the Nitrile
The final step is the hydrolysis of the 2-cyano group to a carboxylic acid. This transformation is conducted under strong acidic conditions using concentrated sulfuric acid.[2] The mechanism involves the protonation of the nitrile nitrogen, which activates the carbon atom towards nucleophilic attack by water.[10][11] This initially forms an imidic acid, which tautomerizes to the more stable amide intermediate. Under the harsh acidic conditions and elevated temperatures, the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.[12]
Detailed Experimental Protocols
Safety Precautions: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Trifluoroacetic anhydride is highly corrosive and moisture-sensitive.[3][13] Trimethylsilyl cyanide is highly toxic, flammable, and reacts with water to release hydrogen cyanide gas.[2][5][14] Handle these reagents with extreme caution and under an inert atmosphere where necessary.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Bromo-6-chloropyridine | ≥98% | Commercial Source |
| Urea-Hydrogen Peroxide (UHP) | 98% | Commercial Source |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Commercial Source |
| Chloroform (CHCl₃) | ACS Grade | Commercial Source |
| Trimethylsilyl cyanide (TMSCN) | ≥96% | Commercial Source |
| Triethylamine (TEA) | ≥99.5%, distilled | Commercial Source |
| Acetonitrile (MeCN) | Anhydrous | Commercial Source |
| Sulfuric Acid (H₂SO₄) | 95-98% | Commercial Source |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Lab prepared |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source |
| Deionized Water | Lab prepared | |
| Ice | Lab prepared | |
| Standard laboratory glassware | ||
| Magnetic stirrer with heating | ||
| Rotary evaporator | ||
| Büchner funnel and filter paper |
Step 1: Synthesis of 3-Bromo-6-chloropyridine N-oxide
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-bromo-6-chloropyridine (100 g, 0.52 mol) and chloroform (500 mL).
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Add urea-hydrogen peroxide (98 g, 1.04 mol) to the solution in portions, ensuring the temperature remains below 10 °C.
-
Slowly add trifluoroacetic anhydride (119.7 g, 80.8 mL, 0.57 mol) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature between 10-15 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0-5 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is ~8.
-
Separate the organic layer and extract the aqueous layer with chloroform (2 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-6-chloropyridine N-oxide as a solid. This product is often used in the next step without further purification.
Step 2: Synthesis of 3-Bromo-6-chloro-2-cyanopyridine
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the crude 3-bromo-6-chloropyridine N-oxide from the previous step (approx. 0.52 mol) and anhydrous acetonitrile (500 mL).
-
Add triethylamine (105.2 g, 144.9 mL, 1.04 mol) to the stirred suspension.
-
Carefully add trimethylsilyl cyanide (61.5 g, 78.8 mL, 0.62 mol) via syringe under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 10-12 hours.
-
Monitor the reaction by TLC or HPLC until the N-oxide is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagents.
-
The resulting crude product, 3-bromo-6-chloro-2-cyanopyridine, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step if purity is sufficient.
Step 3: Synthesis of this compound
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add the crude 3-bromo-6-chloro-2-cyanopyridine from the previous step (approx. 0.52 mol).
-
Slowly and with cooling (ice bath), add concentrated sulfuric acid (90-98%, 500 mL) to the nitrile. The addition is exothermic.
-
Heat the reaction mixture to 150-180 °C and stir for 3-4 hours.[2]
-
Monitor the reaction by TLC or HPLC until the nitrile is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 2 kg) with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield this compound.
Results and Discussion
Yield and Purity
The overall yield for this three-step synthesis is typically in the range of 25-35%. The final product is usually obtained as a white to off-white solid with a purity of ≥97% as determined by HPLC.[15]
| Step | Product | Typical Yield | Purity (HPLC) |
| 1 | 3-Bromo-6-chloropyridine N-oxide | 85-95% (crude) | - |
| 2 | 3-Bromo-6-chloro-2-cyanopyridine | 40-50% (over 2 steps) | >95% (after recrystallization) |
| 3 | This compound | 60-70% (hydrolysis step) | ≥97% |
Characterization Data
-
This compound:
-
Intermediate: 3-Bromo-6-chloro-2-cyanopyridine:
-
Appearance: Solid.
-
Molecular Formula: C₆H₂BrClN₂
-
Molecular Weight: 217.45 g/mol [14]
-
Process Optimization and Scalability Considerations
Scaling this synthesis from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Caption: Key considerations for scaling up each synthetic step.
-
N-Oxidation: The in situ generation of trifluoroperacetic acid is highly exothermic. On a large scale, efficient heat exchange is critical to prevent runaway reactions. A jacketed reactor with precise temperature control is essential. The rate of addition of TFAA must be carefully controlled. For industrial-scale production, continuous flow reactors can offer superior heat and mass transfer, significantly improving safety and consistency.
-
Cyanation: The primary concern for scaling up the cyanation step is the safe handling of large quantities of TMSCN. A closed system under an inert atmosphere is mandatory to prevent exposure to moisture and the release of HCN gas. Continuous flow chemistry is highly recommended for this step as it minimizes the amount of hazardous material in the reactor at any given time, thereby reducing the risk associated with potential incidents.
-
Hydrolysis: The hydrolysis with concentrated sulfuric acid is performed at high temperatures. Careful temperature control is necessary to ensure complete reaction and prevent charring or other side reactions. The quenching of the reaction mixture by adding it to ice is highly exothermic and must be done slowly and with efficient stirring to avoid splashing of the corrosive mixture. The large volume of acidic waste generated requires a robust neutralization and disposal plan.
Conclusion
The three-step synthesis outlined in this application note provides a reliable and scalable route to this compound. By leveraging a safe and effective N-oxidation system and a modern cyanation reagent, this protocol avoids many of the hazards and costs associated with previous synthetic methods. Careful attention to reaction conditions, safety protocols, and scalability considerations will enable researchers and production chemists to efficiently produce this valuable intermediate for a wide range of applications in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 6. baranlab.org [baranlab.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
- 11. 929000-66-8|this compound|BLD Pharm [bldpharm.com]
- 12. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pp.bme.hu [pp.bme.hu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 [chemicalbook.com]
Application Note: High-Purity Isolation of 3-Bromo-6-chloropyridine-2-carboxylic Acid via Optimized Recrystallization
Abstract: This technical guide provides a comprehensive, field-proven protocol for the purification of 3-Bromo-6-chloropyridine-2-carboxylic acid (CAS No. 929000-66-8), a critical building block in pharmaceutical and agrochemical synthesis.[1] The purity of this intermediate is paramount for the successful development of novel therapeutics and ensuring the reliability of biological data. This document outlines a systematic approach to solvent selection and a detailed, step-by-step recrystallization procedure designed to consistently yield high-purity material, suitable for downstream applications in drug discovery and development.
Introduction: The Critical Role of Purity
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern enhances its reactivity, making it a valuable component in the development of novel pharmaceuticals.[1] Impurities, such as unreacted starting materials, by-products, or colored contaminants, can significantly impact the yield and purity of subsequent synthetic steps, and may introduce confounding variables in biological assays.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The underlying principle is the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice that excludes impurities.[3][4] This application note provides a robust and reproducible protocol for the purification of this compound, ensuring a high degree of purity for research and development applications.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe handling.
| Property | Value | Reference |
| CAS Number | 929000-66-8 | [5][6] |
| Molecular Formula | C₆H₃BrClNO₂ | [5][6] |
| Molecular Weight | 236.45 g/mol | [5] |
| Appearance | White or off-white solid | [7] |
| Boiling Point | 338.9°C at 760 mmHg (Predicted) | [8] |
| Density | 1.917 g/cm³ | [8] |
| Solubility | Moderate solubility in polar organic solvents. | [7] |
Safety Precautions: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid inhalation of dust and contact with skin and eyes.
The Cornerstone of Purity: Solvent Selection
The success of any recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent for this compound should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.
-
Low Solvating Power at Ambient or Cold Temperatures: The compound should have low solubility at room temperature or below to maximize the recovery of the purified solid.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to allow for easy removal from the purified crystals.
-
Appropriate Boiling Point: The boiling point of the solvent should be below the melting point of the compound to prevent "oiling out."
Logical Framework for Solvent Screening
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Caption: Decision workflow for selecting a recrystallization solvent.
Recommended Solvent System: Ethanol/Water
Based on the polar nature of the carboxylic acid and the pyridine ring, a mixed solvent system of ethanol and water is recommended for the recrystallization of this compound. Ethanol, a polar protic solvent, is a good "solubilizing" solvent, while water acts as an "anti-solvent" or "precipitating" solvent. This combination allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (decolorizing charcoal), if necessary
-
Erlenmeyer flasks (various sizes)
-
Graduated cylinders
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Powder funnel
-
Stemless funnel for hot filtration
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Experimental Workflow Diagram
Caption: Step-by-step workflow for the recrystallization process.
Step-by-Step Procedure
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate beaker, heat approximately 50 mL of 95% ethanol on a hot plate to near boiling.
-
Add the hot ethanol to the Erlenmeyer flask in small portions while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If the solution is colored: Remove the flask from the heat, allow it to cool slightly, and add a small amount (approximately 0.1-0.2 g) of activated carbon. Swirl the flask and gently heat for 5-10 minutes.
-
-
Hot Gravity Filtration (if activated carbon was used or insoluble impurities are present):
-
Set up a hot gravity filtration apparatus using a stemless funnel and fluted filter paper, resting on a second Erlenmeyer flask (the receiving flask) on the hot plate.
-
Add a small amount of hot ethanol to the receiving flask to create a vapor-saturated atmosphere, which will help prevent premature crystallization in the funnel.
-
Wet the filter paper with a small amount of hot ethanol.
-
Carefully and quickly pour the hot solution through the fluted filter paper.
-
Rinse the first flask with a small amount of hot ethanol and pour this through the filter paper to ensure complete transfer.
-
-
Crystallization:
-
Heat the clear filtrate to boiling.
-
In a separate beaker, heat approximately 50 mL of deionized water.
-
Slowly add the hot water dropwise to the boiling ethanol solution until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated.
-
To ensure the formation of well-defined crystals, add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Wash the crystals with a small amount of an ice-cold mixture of ethanol and water (in the same ratio as the final recrystallization solvent) to remove any residual mother liquor.
-
Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C) or in a vacuum desiccator.
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and re-cool.- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.- Add a seed crystal of the pure compound. |
| "Oiling Out" (Product Separates as a Liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly from a highly concentrated solution.- Significant impurities are present, depressing the melting point. | - Reheat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and cool again more slowly.- Ensure the solution is not overly saturated before cooling.- Consider a preliminary purification step if the starting material is highly impure. |
| Low Recovery Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of the solid. | - Concentrate the mother liquor and cool to obtain a second crop of crystals (note: this crop may be less pure).- Use a minimal amount of a very hot solvent for rinsing during filtration steps.- Ensure the filtration apparatus is pre-heated. |
| Colored Product | - Colored impurities were not fully removed. | - Repeat the recrystallization, ensuring an adequate amount of activated carbon is used and sufficient heating time is allowed. |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the purification of this compound by recrystallization. By employing a systematic approach to solvent selection and adhering to the principles of slow cooling and proper isolation, researchers can consistently obtain high-purity material, thereby enhancing the quality and reliability of their subsequent research and development activities.
References
- 1. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scbt.com [scbt.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-bromo-6-chloropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this key pharmaceutical and agrochemical building block.[1] We will delve into the causality behind common experimental pitfalls and provide scientifically grounded, actionable solutions to optimize your reaction yields.
Troubleshooting Guide: Addressing Low Yield
Low yield in the synthesis of this compound can arise from a variety of factors, often specific to the chosen synthetic route. Below, we address common problems in a question-and-answer format.
Scenario 1: Low Yield in the Lithiation-Carboxylation Route
Question: I am attempting to synthesize this compound via ortho-lithiation of 3-bromo-6-chloropyridine followed by quenching with carbon dioxide, but my yields are consistently low with significant tar formation. What is going wrong?
Answer: This is a common issue when working with organolithium reagents and halopyridines. The problem likely stems from one or more of the following factors: temperature control, reagent quality, or competing side reactions.
Underlying Causes and Solutions:
-
Instability of the Lithiated Intermediate: The 2-lithio-3-bromo-6-chloropyridine intermediate is highly reactive and thermally unstable. If the temperature rises, it can lead to decomposition and polymerization, resulting in the tar you are observing. It has been noted that some lithiated halopyridine intermediates are only stable at temperatures below -85°C.[2]
-
Protocol: Maintain a scrupulously low temperature, ideally between -78°C (dry ice/acetone bath) and -100°C, throughout the lithiation and carboxylation steps.
-
-
Degradation of n-Butyllithium (n-BuLi): n-Butyllithium is a pyrophoric and moisture-sensitive reagent.[3] Its quality is paramount for a successful reaction.
-
Protocol: Always use a freshly titrated or newly purchased bottle of n-BuLi. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and that all solvents are anhydrous. Syringes used for transfer must be dried and purged with inert gas.[4]
-
-
Competing Side Reactions: n-BuLi is a strong base and a potent nucleophile.[5] This can lead to several undesired reactions with your starting material.
-
Nucleophilic Addition: n-BuLi can add to the pyridine ring, leading to a complex mixture of byproducts.[6][7]
-
Halogen-Metal Exchange: While desired at the 2-position, exchange at other positions or subsequent rearrangements can occur.
-
Protocol:
-
Inverse Addition: Add the 3-bromo-6-chloropyridine solution dropwise to the cooled n-BuLi solution. This maintains a low concentration of the substrate, minimizing side reactions.[8]
-
Use of Additives: The addition of a coordinating agent like Tetramethylethylenediamine (TMEDA) can accelerate the desired ortho-lithiation by breaking down n-BuLi aggregates and increasing its basicity.[3][5]
-
-
Troubleshooting Workflow for Lithiation-Carboxylation
Caption: Troubleshooting workflow for low yield in the lithiation-carboxylation route.
Scenario 2: Low Yield in the Cyanation-Hydrolysis Route
Question: I am following a protocol that involves the conversion of 3-bromo-6-chloropyridine to its N-oxide, followed by cyanation and then hydrolysis to the carboxylic acid. The overall yield is poor. Where am I losing my product?
Answer: This multi-step synthesis has several potential points of failure. Low yield can result from incomplete reactions or degradation at any of the three key stages: N-oxidation, cyanation, or hydrolysis.
Underlying Causes and Solutions:
-
Incomplete N-Oxidation: The oxidation of the pyridine nitrogen is the first step. If this reaction is not driven to completion, you will carry unreacted starting material through the subsequent steps, complicating purification and lowering the overall yield.
-
Protocol: Ensure an adequate excess of the oxidizing agent (e.g., urea peroxide and trifluoroacetic anhydride as described in some patents) is used.[9] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
-
Inefficient Cyanation: The introduction of the cyano group at the 2-position of the N-oxide is a critical step. The reaction conditions, including the cyanide source and solvent, are crucial.
-
Protocol: A common method involves trimethylsilyl cyanide (TMSCN) and a non-nucleophilic base like triethylamine (TEA).[9] Ensure anhydrous conditions, as water can react with TMSCN. The reaction temperature should be carefully controlled as per the specific protocol.
-
-
Harsh Hydrolysis Conditions: The final step is the hydrolysis of the 2-cyano group to a carboxylic acid. This typically requires strong acidic or basic conditions and elevated temperatures. These harsh conditions can lead to decomposition of the product.
-
Protocol: While a patent describes using 90-98% sulfuric acid at temperatures ranging from 140-180°C, these are very forcing conditions.[9] It is advisable to start at the lower end of the temperature and time range and monitor the reaction progress. Over-exposure to these conditions can lead to decarboxylation or other side reactions. A stepwise cooling and quenching procedure by pouring the reaction mixture onto ice is critical for product isolation.[9]
-
Quantitative Data Summary for Cyanation-Hydrolysis
| Step | Key Parameters | Recommended Value/Condition | Potential Issue if Deviated |
| N-Oxidation | Oxidant Ratio | Slight excess of urea peroxide/TFAA[9] | Incomplete conversion |
| Cyanation | Cyanide Source | Trimethylsilyl cyanide (TMSCN)[9] | Lower reactivity with other sources |
| Solvent | Anhydrous (e.g., acetonitrile)[9] | Side reactions with protic solvents | |
| Hydrolysis | Acid Concentration | 90-98% H₂SO₄[9] | Incomplete hydrolysis |
| Temperature | 140-180°C[9] | Decomposition/decarboxylation at higher end | |
| Time | 2.5-4 hours[9] | Incomplete hydrolysis or product degradation |
Frequently Asked Questions (FAQs)
Q1: Can I use a Grignard reaction to synthesize this compound?
A1: While Grignard reactions are a staple for forming C-C bonds, their application with halopyridines can be challenging. The formation of the pyridyl Grignard reagent from 3-bromo-6-chloropyridine can be sluggish.[10] Furthermore, the Grignard reagent, once formed, can be highly reactive and may engage in side reactions with the ester or other functional groups if not carefully controlled.[11] Modern methods using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) for halogen-magnesium exchange offer a milder, more functional-group-tolerant alternative.[12]
Q2: My final product is difficult to purify. What are the likely impurities?
A2: Depending on your synthetic route, common impurities include:
-
Starting Material: Unreacted 3-bromo-6-chloropyridine.
-
Isomeric Byproducts: If lithiation is not perfectly regioselective, you may have other carboxylated isomers.
-
Decarboxylated Product: 3-bromo-6-chloropyridine, if the hydrolysis conditions were too harsh.
-
Hydrolysis Intermediates: Such as the corresponding amide if the hydrolysis of the nitrile is incomplete.
Recrystallization from a suitable solvent system is a common purification method.
Q3: What is "halogen dance" and can it affect my synthesis?
A3: "Halogen dance" is a phenomenon observed in dihalopyridines where a lithiated intermediate can rearrange to a more thermodynamically stable isomer.[13][14] For example, a lithiated species at one position could potentially isomerize, leading to the formation of an unexpected regioisomer upon quenching with CO₂. This is highly dependent on temperature and reaction time.[14] Performing the lithiation at a very low temperature and for a short duration can help to minimize this side reaction.
Q4: Are there any safety concerns I should be aware of?
A4: Yes, several significant hazards are associated with this synthesis:
-
n-Butyllithium: Highly pyrophoric and reacts violently with water.[4] It must be handled under an inert atmosphere using proper syringe techniques.
-
Cyanide Reagents (e.g., TMSCN, NaCN): Highly toxic.[9] These should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Strong Acids and Bases: Concentrated sulfuric acid is highly corrosive.
Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate PPE, including safety glasses, lab coat, and gloves.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. benchchem.com [benchchem.com]
- 13. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 3-Bromo-6-chloropyridine-2-carboxylic acid
Welcome to the technical support center for navigating the complexities of reactions involving 3-bromo-6-chloropyridine-2-carboxylic acid. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our goal is to equip you with the insights necessary to anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic routes.
I. Core Compound Stability & Reactivity FAQs
This section addresses fundamental questions regarding the stability and inherent reactivity of this compound, which are crucial for designing successful experiments.
Q1: What are the primary stability concerns with this compound during storage and reactions?
A1: this compound is a relatively stable compound under standard laboratory conditions.[1][2] However, two primary concerns should be considered:
-
Thermal Decomposition: Like many pyridinecarboxylic acids, this compound can undergo decarboxylation at elevated temperatures. The presence of the electron-withdrawing halogen substituents and the nitrogen atom adjacent to the carboxylic acid group can influence the temperature at which this occurs.[3][4][5] It is advisable to avoid prolonged heating at high temperatures unless decarboxylation is the desired outcome.
-
Hygroscopicity: While not explicitly documented as highly hygroscopic, it is good practice to store it in a cool, dry place, tightly sealed to prevent moisture absorption, which could potentially interfere with certain reactions, especially those sensitive to water.
Q2: How do the bromo and chloro substituents influence the reactivity of the pyridine ring?
A2: The bromine and chlorine atoms have a significant impact on the electronic properties and reactivity of the pyridine ring:
-
Electron-Withdrawing Effect: Both halogens are electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution.
-
Directing Effects: In nucleophilic aromatic substitution (SNAr) reactions, the chloro group at the 6-position is generally more susceptible to displacement than the bromo group at the 3-position. The positions ortho and para to the nitrogen are activated for nucleophilic attack.
-
Differential Reactivity in Cross-Coupling: The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings. This differential reactivity can be exploited for selective functionalization.
II. Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for specific issues that may arise during common synthetic transformations of this compound.
Issue 1: Decarboxylation as a Major Side Product
Symptoms:
-
Formation of 3-bromo-6-chloropyridine.
-
Gas evolution (CO₂) during the reaction.
-
Lower than expected yield of the desired carboxylic acid derivative.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting & Optimization |
| High Reaction Temperature | Pyridine-2-carboxylic acids are prone to decarboxylation upon heating.[3][4][6] The rate of decarboxylation is highly temperature-dependent. | - Monitor reaction temperature carefully and avoid exceeding the optimal temperature for the desired transformation.- If possible, select a catalyst or reagent system that allows the reaction to proceed at a lower temperature. |
| Acidic or Basic Conditions | The rate of decarboxylation can be influenced by pH. Both the zwitterionic and anionic forms of pyridine-2-carboxylic acids can decarboxylate.[3][4] | - For reactions requiring acid or base, use the minimum effective amount.- Consider alternative, non-ionic bases or buffered systems if the reaction allows. |
| Prolonged Reaction Times | Even at moderate temperatures, extended reaction times can lead to an accumulation of the decarboxylated side product. | - Monitor the reaction progress closely using techniques like TLC or LC-MS.- Quench the reaction as soon as the starting material is consumed to an acceptable level. |
Workflow for Minimizing Decarboxylation:
Caption: Troubleshooting decarboxylation.
Issue 2: Low Yield in Amide Coupling Reactions
Symptoms:
-
Incomplete consumption of the starting carboxylic acid.
-
Formation of multiple side products, including the ester of the activating agent (e.g., from HATU).
-
Recovery of unreacted amine.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting & Optimization |
| Incomplete Carboxylic Acid Activation | The carboxylic acid must be activated by a coupling reagent to react with the amine. Insufficient or degraded coupling reagent will lead to poor activation.[7][8] | - Use fresh, high-quality coupling reagents (e.g., HATU, HBTU, EDC).- Ensure anhydrous reaction conditions as water can hydrolyze the activated intermediate.[7]- Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[7] |
| Amine Basicity and Nucleophilicity | The amine may be too weakly nucleophilic or may be protonated by the carboxylic acid, rendering it unreactive.[7] | - Add a non-nucleophilic base (e.g., DIPEA, triethylamine) to scavenge the proton from the carboxylic acid and ensure the amine remains in its free, nucleophilic form.[9]- For weakly nucleophilic amines, consider more potent coupling reagents or longer reaction times. |
| Steric Hindrance | Bulky groups on either the carboxylic acid or the amine can impede the reaction.[7] | - Elevate the reaction temperature moderately.- Switch to a less sterically demanding coupling reagent. |
General Protocol for Amide Coupling with HATU:
-
Dissolve this compound (1.0 equiv.) in an anhydrous solvent (e.g., DMF, DCM).
-
Add HATU (1.0-1.2 equiv.) and a non-nucleophilic base like DIPEA (2.0-3.0 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.0-1.2 equiv.) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
Issue 3: Unexpected Halogen Exchange
Symptoms:
-
Formation of 3,6-dichloropyridine-2-carboxylic acid or 3,6-dibromopyridine-2-carboxylic acid derivatives.
-
Presence of mixed halogenated products in the final material.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting & Optimization |
| Presence of Halide Nucleophiles | Certain reaction conditions, particularly with copper or palladium catalysis, can facilitate halogen exchange if a source of another halide (e.g., from a salt) is present.[10][11] | - Use non-halide containing salts or bases where possible.- Scrutinize all reagents for halide impurities. |
| High Temperatures in the Presence of Certain Metals | Some metal catalysts at elevated temperatures can promote halogen scrambling on aromatic rings. | - Lower the reaction temperature if the primary transformation allows.- Screen alternative metal catalysts or ligands that may be less prone to facilitating halogen exchange. |
Logical Flow for Investigating Halogen Exchange:
Caption: Investigating halogen exchange.
Issue 4: Side Reactions in Esterification
Symptoms:
-
Low yield of the desired ester.
-
Formation of N-acylurea byproduct when using carbodiimide reagents (e.g., DCC, EDC).
-
Incomplete reaction, especially with sterically hindered alcohols.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting & Optimization |
| Equilibrium Limitations (Fischer Esterification) | Fischer esterification is an equilibrium process. The presence of water, a byproduct, can drive the reaction backward.[12][13] | - Use a large excess of the alcohol, which can also serve as the solvent.[12][13]- Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[13] |
| N-Acylurea Formation (Carbodiimide Methods) | With sterically hindered alcohols, the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea before the alcohol can attack.[14] | - Add a catalytic amount of a nucleophilic catalyst like 4-DMAP or 4-pyrrolidinopyridine to facilitate the attack of the alcohol.[14] |
| Steric Hindrance | The bulky substituents on the pyridine ring and/or a bulky alcohol can slow down the reaction.[14] | - Increase the reaction temperature.- Consider using a more reactive acylating agent, such as converting the carboxylic acid to an acyl chloride first. |
Issue 5: Challenges in Suzuki Coupling
Symptoms:
-
Low coupling yield.
-
Homocoupling of the boronic acid/ester.
-
Protodeborylation of the boronic acid/ester.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting & Optimization |
| Catalyst Deactivation | The palladium catalyst can be deactivated by impurities or side reactions. | - Ensure all reagents and solvents are pure and degassed.- Use appropriate phosphine ligands to stabilize the palladium catalyst. |
| Inefficient Transmetalation | The transfer of the organic group from boron to palladium is a critical step and requires activation by a base.[15][16] | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents to find the optimal conditions for transmetalation.[17][18] |
| Competitive Protodeborylation | The boronic acid can react with protons (from water or other sources) to be converted back to the corresponding arene, reducing the amount available for coupling. | - Use anhydrous solvents and reagents.- Choose a base and solvent system that minimizes this side reaction. |
III. Conclusion
The successful application of this compound in synthesis requires a nuanced understanding of its reactivity and potential side reactions. By carefully controlling reaction parameters such as temperature, pH, and reagent choice, and by being prepared to troubleshoot common issues like decarboxylation, incomplete coupling, and halogen exchange, researchers can significantly improve the efficiency and reliability of their synthetic endeavors. This guide serves as a foundational resource to address these challenges, enabling the development of robust and scalable synthetic routes.
IV. References
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347. 6
-
Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(1), 1032-1035. 3
-
Dunn, G. E., & Thimm, H. F. (1973). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 51(18), 3017-3024. --INVALID-LINK--
-
Brown, E. V., & Neil, R. J. (1971). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 36(25), 3983-3985. --INVALID-LINK--
-
Schenkel, H., & Schenkel-Rudin, M. (1948). Kinetic Studies of the Decarboxylation of Some N-Substituted Pyridinecarboxylic Acids. Helvetica Chimica Acta, 31(4), 924-931. --INVALID-LINK--
-
Stilinović, V., & Kaitner, B. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystal Growth & Design, 22(1), 575-585. --INVALID-LINK--
-
Pro-Tech Chemical. (2025). What are the reaction products when 2 - Chloropyridine reacts with halogenating agents? Pro-Tech Chemical Blog. --INVALID-LINK--
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. --INVALID-LINK--
-
SincereChemical. (n.d.). 3-Bromo-6-chloro-2-pyridinecarboxylic acid CAS#929000-66-8. SincereChemical. --INVALID-LINK--
-
CN103012285A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents. --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Chem-Impex. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem. --INVALID-LINK--
-
Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridines: tert-Butyl Ethyl Fumarate. Organic Syntheses, 67, 183. --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. --INVALID-LINK--
-
Apollo Scientific. (n.d.). This compound. Apollo Scientific. --INVALID-LINK--
-
Science.gov. (n.d.). Halogen exchange reaction: Topics. Science.gov. --INVALID-LINK--
-
Evano, G., & Theunissen, C. (2019). Halogen Exchange in Aryl and Vinyl Halides. Frontiers in Chemistry, 7, 73. --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. --INVALID-LINK--
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
Barry, C. G., et al. (2015). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (99), e52792. --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. BLD Pharm. --INVALID-LINK--
-
Reddit. (2022). r/Chempros - Amide coupling help. Reddit. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... ResearchGate. --INVALID-LINK--
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. --INVALID-LINK--
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. --INVALID-LINK--
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and mechanism of decarboxylation of some pyridinecarboxy...: Ingenta Connect [ingentaconnect.com]
- 7. benchchem.com [benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. halogen exchange reaction: Topics by Science.gov [science.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-6-chloropyridine-2-carboxylic acid
Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Bromo-6-chloropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the causal relationships between reaction parameters and outcomes. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your synthetic route with scientific rigor.
Introduction: The Challenge of a Multifunctional Substrate
This compound is a challenging substrate for Suzuki-Miyaura coupling due to the presence of multiple reactive sites and functional groups. Key challenges include:
-
Chemoselectivity: The presence of both a bromine and a chlorine substituent requires careful control to achieve selective coupling at the more reactive C-Br bond.
-
Catalyst Inhibition: The pyridine nitrogen's lone pair and the carboxylate group can coordinate to the palladium center, potentially leading to catalyst deactivation.[1]
-
Decarboxylation: Pyridine-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 3-bromo-6-chloropyridine as a byproduct.[2]
-
Substrate Reactivity: The electron-deficient nature of the pyridine ring can influence the rates of oxidative addition and other steps in the catalytic cycle.
This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: Low or no conversion with this substrate often points to issues with catalyst activation, stability, or inherent substrate challenges. Here is a systematic approach to troubleshooting:
1. Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount.
- Palladium Source: While Pd(PPh₃)₄ can be effective, Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) in combination with appropriate ligands often provide more robust and active catalytic systems.[3][4] If using a Pd(II) source, ensure your conditions are suitable for its in-situ reduction to the active Pd(0) species.
- Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. For this electron-deficient and sterically hindered substrate, consider bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and can stabilize the palladium catalyst.[5]
- Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points for challenging couplings.[5]
- N-Heterocyclic Carbenes (NHCs): Ligands like IPr have also shown success in couplings of dihaloheteroarenes.[6]
2. Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[7]
- Inorganic Bases: K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging substrates.[5] The choice of base can also influence the solubility of reagents.
- Aqueous vs. Anhydrous: While many Suzuki reactions benefit from aqueous conditions, excessive water can promote protodeboronation of the boronic acid.[5] For sensitive substrates, consider anhydrous conditions with a base like K₃PO₄, sometimes with a controlled amount of water added.[8]
3. Solvent System: The solvent must be able to dissolve all components of the reaction at the chosen temperature.
- Common Solvents: 1,4-Dioxane, THF, and toluene are frequently used, often with water as a co-solvent.[9]
- Solubility Issues: If you observe a slurry, poor solubility of the starting material or base could be the issue, leading to an incomplete reaction.[5]
4. Reaction Temperature: Aryl chlorides and electron-deficient aryl bromides often require higher temperatures for the oxidative addition step to proceed efficiently.
- Temperature Screening: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C may be beneficial. However, be mindful of the potential for decarboxylation at higher temperatures.
Q2: I am observing significant formation of byproducts. How can I identify and minimize them?
A2: The primary byproducts to anticipate with this compound are the result of homocoupling, protodeboronation, and decarboxylation.
1. Homocoupling of Boronic Acid:
- Cause: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate this side reaction.[9]
- Solution: Thoroughly degas your reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
2. Protodeboronation:
- Cause: The boronic acid group is replaced by a hydrogen atom, effectively quenching the nucleophile. This is often caused by excess water or overly harsh basic conditions.[5]
- Solution: Use anhydrous solvents and reagents where possible. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[5]
3. Decarboxylation:
- Cause: The carboxylic acid group at the 2-position is labile and can be lost as CO₂, particularly at high temperatures. The proposed mechanism for picolinic acid decarboxylation involves a zwitterionic intermediate.[2]
- Solution:
- Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
- Alternative Strategies: If decarboxylation is a persistent issue, consider a decarbonylative Suzuki coupling approach, which directly uses the carboxylic acid as a coupling partner.[10][11]
Q3: How can I achieve selective coupling at the 3-bromo position over the 6-chloro position?
A3: Achieving high chemoselectivity is a key challenge. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. However, electronic and steric factors of the substrate and the catalytic system can influence this selectivity.
1. Ligand Choice is Crucial: The steric and electronic properties of the phosphine ligand can significantly impact the regioselectivity of the oxidative addition step.
- Bulky Monophosphine Ligands: Ligands like QPhos have been shown to favor reaction at the more sterically accessible position in some dihalopyridine systems.[6]
- Bidentate Phosphine Ligands: In contrast, some bidentate ligands like dppf may favor reaction at a different position.[6][12]
- Systematic Screening: A small-scale screen of different ligand classes (e.g., Buchwald-type, NHCs, dppf) is highly recommended to identify the optimal ligand for selectivity.
2. Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity, as the energy difference for oxidative addition at the C-Br versus the C-Cl bond becomes more pronounced.
3. Catalyst System: Some studies suggest that ligand-free conditions, such as "Jeffery" conditions, can offer unique selectivity profiles in dihalopyridine couplings.[6]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition 1: Robust General | Condition 2: For Enhanced Selectivity | Rationale |
| Pd Source | Pd(OAc)₂ (1-3 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ is a stable Pd(II) source. Pd₂(dba)₃ is a Pd(0) source that can be effective with bulky ligands. |
| Ligand | SPhos or XPhos (2-6 mol%) | QPhos or RuPhos (2-4 mol%) | Bulky, electron-rich ligands are essential for this challenging substrate.[5] QPhos has shown unique selectivity in some systems.[6] |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | Stronger, non-nucleophilic bases are often required. Cs₂CO₃ can sometimes improve yields with difficult substrates.[5] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene or 2-MeTHF (anhydrous) | A mixed aqueous system is a good starting point. Anhydrous conditions may reduce protodeboronation.[13] |
| Temperature | 100 °C | 80-90 °C | Start at a higher temperature for conversion, then reduce to optimize selectivity. |
| Boronic Acid | 1.2 - 1.5 equiv. | 1.2 - 1.5 equiv. | A slight excess of the boronic acid is standard practice. |
General Experimental Protocol
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[14]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer to protonate the carboxylic acid and extract with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.
Caption: A decision tree for systematic troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Dehalogenation of 3-Bromo-6-chloropyridine-2-carboxylic acid
Introduction: This technical guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloropyridine-2-carboxylic acid. This valuable building block, with its distinct halogen functionalities, offers significant synthetic advantages. However, its utility is often challenged by a common side reaction: dehalogenation. This guide provides a comprehensive, question-and-answer-based resource to understand, troubleshoot, and ultimately prevent the undesired removal of halogen atoms during your synthetic campaigns. We will delve into the mechanistic underpinnings of this side reaction and offer practical, field-tested solutions to ensure the integrity of your target molecule.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant issue with this compound?
A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. In the context of this compound, this results in the formation of byproducts such as 3-bromo-pyridine-2-carboxylic acid or 6-chloro-pyridine-2-carboxylic acid. This side reaction is problematic as it reduces the yield of the desired product and introduces impurities that can be challenging and costly to separate.[1] The presence of a nitrogen atom in the pyridine ring can make the molecule more susceptible to dehalogenation compared to simple aryl halides.[2]
Q2: Which halogen is more prone to removal: the bromine at the 3-position or the chlorine at the 6-position?
A2: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, the bromine atom at the 3-position is more susceptible to cleavage, a process known as debromination. This is the most commonly observed dehalogenation pathway under a variety of reaction conditions, especially in palladium-catalyzed cross-coupling reactions where the order of reactivity is typically I > Br > Cl.[2]
Q3: What are the primary mechanisms driving dehalogenation in palladium-catalyzed reactions?
A3: The most prevalent mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[1][2] This Pd-H species can then transfer a hydride to the palladium-complexed aryl halide, leading to the dehalogenated product. Another potential mechanism involves radical pathways, which can be initiated by light or certain reagents.[3][4][5][6][7]
Part 2: Troubleshooting Guides for Common Synthetic Transformations
This section provides structured troubleshooting advice for specific reaction types where dehalogenation of this compound is a common challenge.
Scenario 1: Dehalogenation during Suzuki-Miyaura Cross-Coupling
You are attempting to perform a Suzuki-Miyaura coupling reaction to introduce a substituent at the 3-position (C-Br) of this compound, but you are observing significant formation of the debrominated byproduct, 6-chloropyridine-2-carboxylic acid.
-
Catalyst and Ligand Selection:
-
Expertise & Experience: The choice of palladium source and ligand is paramount. While common catalysts like Pd(PPh₃)₄ can be effective, they can also be prone to generating Pd-H species. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often stabilize the palladium catalyst and favor the desired cross-coupling pathway over dehalogenation.[1][2][8][9] These ligands can accelerate the reductive elimination step of the desired product, minimizing the lifetime of intermediates that could lead to dehalogenation.
-
Trustworthiness: A self-validating approach involves screening a small panel of ligands. For instance, comparing the performance of a traditional ligand like PPh₃ with a more specialized ligand such as SPhos or XPhos under identical conditions can quickly reveal the optimal choice for your specific substrate.
-
-
Base Optimization:
-
Expertise & Experience: The base is not just a passive component; it can directly influence the reaction outcome. Strong bases, especially alkoxides, can react with the solvent or other components to generate hydrides.[2]
-
Recommendation: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] These bases are generally less likely to promote hydride formation.
-
-
Solvent System Modification:
-
Expertise & Experience: Alcoholic solvents are a known source of hydrides in palladium-catalyzed reactions and should be avoided if dehalogenation is an issue.[1][2]
-
Recommendation: Employ aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water to facilitate the dissolution of the base.[2][10]
-
-
Temperature Control:
-
Expertise & Experience: Higher temperatures can accelerate the rate of dehalogenation.
-
Recommendation: Run the reaction at the lowest temperature that provides a reasonable conversion to the desired product. It is often beneficial to start at a lower temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
-
| Catalyst/Ligand | Base | Solvent | Desired Product Yield | Dehalogenation Byproduct |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Moderate | Significant |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | High | Minimal |
| (IPr)Pd(allyl)Cl | K₂CO₃ | THF/H₂O | High | Minimal |
This table is illustrative and compiled from general trends reported in the literature. Actual results will vary.
Caption: A stepwise approach to mitigating dehalogenation in Suzuki-Miyaura coupling.
Part 3: Comprehensive References
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed.--INVALID-LINK--
-
how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.--INVALID-LINK--
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ACS Publications.--INVALID-LINK--
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.--INVALID-LINK--
-
Practical iron-catalyzed dehalogenation of aryl halides. RSC Publishing.--INVALID-LINK--
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC - NIH.--INVALID-LINK--
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing.--INVALID-LINK--
-
Ch 5: Dehydrohalogenation. University of Calgary.--INVALID-LINK--
-
Proposed mechanism of visible-light-induced, base-promoted... ResearchGate.--INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.--INVALID-LINK--
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Semantic Scholar.--INVALID-LINK--
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.--INVALID-LINK--
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.--INVALID-LINK--
-
Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. TCI AMERICA.--INVALID-LINK--
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Semantic Scholar.--INVALID-LINK--
-
A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. PMC - NIH.--INVALID-LINK--
-
Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Benchchem.--INVALID-LINK--
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications.--INVALID-LINK--
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Semantic Scholar.--INVALID-LINK--
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.--INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Solubility Enhancement for 3-Bromo-6-chloropyridine-2-carboxylic acid
Welcome to the technical support guide for 3-Bromo-6-chloropyridine-2-carboxylic acid (CAS No. 929000-66-8). This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this versatile building block. As a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, achieving consistent and effective solubilization is paramount for successful experimental outcomes.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?
This compound is a halogenated pyridine derivative with a carboxylic acid functional group.[1][3] Its structure, featuring an acidic proton, electron-withdrawing halogen atoms, and a nitrogen atom in the pyridine ring, dictates its physicochemical behavior, particularly its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 929000-66-8 | [3][4] |
| Molecular Formula | C₆H₃BrClNO₂ | [3][5] |
| Molecular Weight | 236.45 g/mol | [3][5] |
| Appearance | White or off-white solid | [1] |
| Predicted pKa | 1.92 ± 0.10 | [2] |
| Boiling Point | 338.9 ± 42.0 °C (Predicted) | [2] |
| Storage | Store at 0-8°C under inert gas | [1][2] |
Q2: Why is achieving good solubility for this compound so critical?
Effective solubility is a prerequisite for a wide range of applications. In medicinal chemistry, it is essential for ensuring uniform reaction kinetics, simplifying purification processes, and enabling formulation for biological assays.[1] For agrochemical development, proper dissolution is key to creating stable and effective pesticide or herbicide formulations.[1] Poor solubility can lead to inconsistent reaction yields, difficulties in purification, and inaccurate biological data.
Troubleshooting Guide: Addressing Solubility Challenges
This section directly addresses common problems encountered during experimentation. The logical workflow for troubleshooting is outlined below.
Caption: General troubleshooting workflow for solubility issues.
Q3: My compound shows poor solubility in standard organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) at room temperature. What are the next steps?
This is a common observation. The combination of the polar carboxylic acid group and the relatively rigid, halogenated pyridine ring limits solubility in non-polar or moderately polar aprotic solvents.
Causality: The crystal lattice energy of the solid compound is significant. Solvents must provide sufficient energy through solvation interactions (e.g., hydrogen bonding, dipole-dipole interactions) to overcome this lattice energy. DCM and EtOAc may not offer strong enough interactions.
Troubleshooting Steps:
-
Utilize Polar Aprotic Solvents: These solvents are highly effective at solvating both the polar carboxylic acid and the pyridine ring.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Tetrahydrofuran (THF).
-
Rationale: These solvents have large dipole moments and can accept hydrogen bonds, which effectively breaks down the crystal lattice.
-
-
Apply Thermal Energy: Gently heating the mixture can provide the necessary energy to overcome the activation barrier for dissolution.
-
Protocol: Warm the suspension to 40-60°C with stirring. Always check the compound's thermal stability before heating to higher temperatures.
-
Trustworthiness: Ensure your experiment is conducted in a sealed vessel if using volatile solvents to prevent evaporation and concentration changes.
-
-
Consider Co-Solvent Systems: A mixture of solvents can sometimes achieve better solubility than a single solvent.
-
Example: A small amount of DMSO (e.g., 5-10% v/v) added to a less polar solvent like THF or DCM can dramatically improve solubility.
-
Q4: How does pH dramatically influence the aqueous solubility of this compound, and how can I leverage this?
The solubility of this compound in water is highly pH-dependent. This is due to the equilibrium between the neutral carboxylic acid form and its deprotonated, anionic carboxylate form.[6][7]
Mechanism:
-
At Low pH (Acidic Conditions): The carboxylic acid group is protonated (-COOH). This neutral form is significantly less soluble in water due to its limited ability to form favorable interactions with water molecules compared to its ionic form.
-
At High pH (Basic Conditions): The carboxylic acid group is deprotonated to form the carboxylate anion (-COO⁻). This charged species is a salt, which is typically much more soluble in polar solvents like water.[8][9]
Caption: pH-dependent equilibrium of the carboxylic acid.
Q5: I need to prepare a stock solution in an aqueous buffer. What is the best protocol?
Directly dissolving the acid in neutral water will likely fail. The key is to deprotonate the acid to form its soluble salt in situ.
Protocol: Preparation of an Aqueous Stock Solution via pH Adjustment
-
Initial Suspension: Weigh the desired amount of this compound and add it to a fraction (e.g., ~80%) of the final required volume of purified water or buffer. This will form a slurry.
-
Basification: While stirring vigorously, add a suitable base dropwise. A 1 M solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) is recommended.
-
Monitor pH & Dissolution: Continuously monitor the pH of the suspension. As the pH rises above the compound's pKa (predicted around 1.92, but full deprotonation and solubility will occur at higher pH values, typically > 4-5), you will observe the solid dissolving.[2]
-
Target pH: Continue adding base until all the solid has dissolved. Aim for a final pH that is at least 2-3 units above the pKa to ensure complete conversion to the soluble salt form. A final pH of 7-8 is often a safe and effective target.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target volume and concentration.
-
Verification: Always re-check the final pH and adjust if necessary.
Q6: Can I form a stable, solid salt for easier handling and improved solubility?
Yes, isolating a solid salt of the compound is an excellent strategy for improving its aqueous solubility and dissolution rate.[9] This is a common practice in pharmaceutical development.
Protocol: Formation and Isolation of a Sodium Salt
-
Dissolution: Dissolve one molar equivalent of this compound in a suitable organic solvent where the acid is soluble (e.g., ethanol or methanol).
-
Base Addition: Prepare a solution of one molar equivalent of sodium hydroxide in the same solvent (e.g., sodium methoxide in methanol or a concentrated aqueous NaOH solution if co-precipitation is not an issue). Add the basic solution slowly to the acidic solution with stirring.
-
Precipitation/Isolation: The sodium salt may precipitate directly from the solution. If it does not, the solvent can be carefully removed under reduced pressure (e.g., via rotary evaporation) to yield the solid salt.
-
Washing & Drying: Wash the isolated solid salt with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material. Dry the salt thoroughly under vacuum.
-
Validation: The resulting salt should be characterized (e.g., by NMR or melting point) to confirm its identity and purity. Its solubility and dissolution profile should then be compared to the parent acid.
Table 2: Potential Counter-ions for Salt Formation
| Counter-ion | Base to Use | Expected Solubility Impact | Considerations |
| Sodium (Na⁺) | Sodium Hydroxide (NaOH) | High | Can be hygroscopic. |
| Potassium (K⁺) | Potassium Hydroxide (KOH) | Very High | Often more soluble than sodium salts, but can be more hygroscopic. |
| Ammonium (NH₄⁺) | Ammonium Hydroxide (NH₄OH) | Good | May have lower thermal stability. |
| Triethylamine (TEA) | Triethylamine | Moderate to High | Useful for in situ salt formation in organic reactions. |
| Tromethamine (TRIS) | Tris(hydroxymethyl)aminomethane | High | Often used in biological buffers; can form highly soluble salts. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 [chemicalbook.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. This compound | 929000-66-8 [sigmaaldrich.com]
- 5. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.aston.ac.uk [research.aston.ac.uk]
Identification of impurities in 3-Bromo-6-chloropyridine-2-carboxylic acid
Welcome to the technical support center for 3-Bromo-6-chloropyridine-2-carboxylic acid. This versatile building block is crucial in pharmaceutical and agrochemical synthesis.[1][2] However, like any synthesized compound, its purity is paramount for the success of downstream applications and regulatory compliance. This guide provides practical, in-depth answers and troubleshooting protocols to assist researchers, process chemists, and quality control analysts in identifying and managing potential impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding impurity profiling for this specific molecule.
Q1: What are the most likely process-related impurities I should expect to find in a sample of this compound?
The impurity profile is intrinsically linked to the synthetic route. A common method involves the oxidation of 3-bromo-6-chloropyridine, followed by cyanation and subsequent hydrolysis.[3] Based on this pathway, the most probable impurities include:
-
Unreacted Starting Material: 3-Bromo-6-chloropyridine.
-
Key Intermediates:
-
3-Bromo-6-chloropyridine N-oxide.
-
3-Bromo-6-chloropyridine-2-carbonitrile.
-
-
By-products of Incomplete Reaction: Incomplete hydrolysis of the nitrile intermediate can lead to the corresponding amide, 3-Bromo-6-chloropyridine-2-carboxamide.
-
By-products from Side Reactions: Decarboxylation of the final product under thermal stress can lead to the formation of 3-bromo-6-chloropyridine. Positional isomers may also be present if the starting materials contain them.
The diagram below illustrates the relationship between the main synthesis pathway and the origin of these process-related impurities.
Caption: Figure 1. Potential Impurity Sources in Synthesis.
Q2: Beyond process impurities, what other types of impurities should I be aware of?
Impurities can be broadly categorized as organic, inorganic, and residual solvents.[4]
-
Organic Impurities: This is the most common class and includes the process-related impurities mentioned above, as well as degradation products that may form during storage.[4]
-
Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts (e.g., residual metals), and inorganic salts.[4] These are typically analyzed using pharmacopeial methods, such as inductively coupled plasma-mass spectrometry (ICP-MS) for heavy metals.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., acetonitrile, chloroform) may be present in trace amounts.[3] Their levels are strictly controlled according to ICH Q3C guidelines and are best analyzed by headspace Gas Chromatography (GC).[4]
Q3: Which analytical techniques are considered standard for identifying and quantifying impurities in this compound?
A multi-technique, or "hyphenated," approach is the most robust strategy for impurity profiling.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying organic impurities. A reversed-phase method with UV detection is typically the starting point.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying unknown impurities detected by HPLC. It provides the molecular weight of the impurity, which is a critical piece of information for structure elucidation.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying volatile or semi-volatile organic impurities and residual solvents.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for confirming the exact chemical structure of an impurity once it has been isolated.[10][11] High-resolution 1D and 2D NMR experiments provide unambiguous evidence of atom connectivity and stereochemistry.[12]
Q4: What are the regulatory thresholds I need to be concerned about for impurities?
Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines. The key thresholds from ICH Q3A/Q3B are:
-
Reporting Threshold: The level at which an impurity must be reported in documentation. For most drug substances, this is ≥0.05%.
-
Identification Threshold: The level at which the structure of an impurity must be determined. For a maximum daily dose of ≤2g/day, this is typically ≥0.10% or a total intake of 1.0 mg/day, whichever is lower.
-
Qualification Threshold: The level at which an impurity's biological safety must be established. This is typically ≥0.15% or 1.0 mg/day.
It is crucial to detect, identify, and control impurities as early as possible in the development process to avoid costly delays later on.[13]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed solutions to specific issues you may encounter during your analysis.
Problem: My HPLC analysis shows poor separation of the main peak from several minor impurity peaks.
Cause: This is a classic method development challenge. The polarity and ionic nature of the carboxylic acid group require careful optimization of the mobile phase and stationary phase to achieve adequate resolution.
Solution: Step-by-Step HPLC Method Development Protocol
This protocol provides a starting point for developing a robust, stability-indicating HPLC method. Pyridine carboxylic acids can be effectively separated on mixed-mode columns or standard reversed-phase columns with careful mobile phase control.[14]
Step 1: Initial Column and Mobile Phase Selection
-
Column: Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). These columns provide good hydrophobic retention.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column. Formic acid is also compatible with MS detection.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV at 260 nm, as pyridine-containing structures typically have strong absorbance in this region.[7]
Step 2: Run a Generic Gradient A broad gradient will help elute all components and give a first look at the impurity profile.
| Time (min) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 5 | 1.0 |
| 20.0 | 95 | 1.0 |
| 25.0 | 95 | 1.0 |
| 25.1 | 5 | 1.0 |
| 30.0 | 5 | 1.0 |
| Table 1: Suggested Starting HPLC Gradient Conditions |
Step 3: Optimize the Gradient
-
If impurities are eluting too close to the main peak, flatten the gradient around the elution time of the main component. For example, if your product elutes at 10 minutes when the gradient is at 40% B, modify the gradient to run from 30% to 50% B over a longer period (e.g., 15 minutes).
-
If peaks are broad, ensure the mobile phase pH is low enough (~2.5-3.0) to fully protonate the carboxylic acid.
Step 4: Consider Alternative Stationary Phases
-
If co-elution persists, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different interactions with the aromatic pyridine ring.
Problem: I have an unknown peak in my chromatogram. What is the workflow for identifying it?
Cause: An unknown peak could be a process impurity, a degradation product, a co-eluting excipient (in formulated products), or even a system contaminant. A systematic approach is required for identification.[5][15]
Solution: Impurity Identification Workflow
This workflow guides you from initial detection to structural confirmation.
Caption: Figure 2. Workflow for Unknown Impurity Identification.
Protocol: Executing the Identification Workflow
1. LC-MS Analysis:
-
Objective: To determine the molecular weight of the unknown impurity.
-
Method: Use the optimized HPLC method (or a slightly faster generic gradient) coupled to a mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) is typically effective for this class of compounds. Run in both positive and negative ion modes to maximize the chance of observing a molecular ion ([M+H]⁺ or [M-H]⁻).
-
Interpretation: The molecular weight provides the first crucial clue. For example, if the API has a molecular weight of 236.45 g/mol , an impurity with an m/z of 237.9 could correspond to the nitrile intermediate (C₆H₂BrClN₂, MW = 217.45) plus a sodium adduct, or another species entirely. Accurate mass from HRMS is invaluable here.[16]
2. Isolation by Preparative HPLC:
-
Objective: To obtain a pure sample of the impurity (typically >1 mg) for NMR analysis.[13]
-
Method: Scale up your analytical HPLC method to a larger diameter preparative column. Collect fractions corresponding to the impurity peak and combine them. Evaporate the solvent to yield the isolated solid.
3. Structural Elucidation by NMR:
-
Objective: To definitively determine the chemical structure.[17]
-
Procedure:
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum to identify the number and types of protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbons.
-
Acquire a 2D COSY spectrum to establish proton-proton (H-H) correlations through bonds.
-
Acquire a 2D HSQC spectrum to correlate each proton with its directly attached carbon.
-
Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is key to assembling the molecular skeleton.
-
By systematically combining these techniques, you can confidently identify and characterize unknown impurities, ensuring the quality and safety of your material.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 4. rroij.com [rroij.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. d-nb.info [d-nb.info]
- 12. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 14. helixchrom.com [helixchrom.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
Technical Support Center: Work-up and Troubleshooting for 3-Bromo-6-chloropyridine-2-carboxylic Acid Reactions
Welcome to the technical support guide for handling reactions involving 3-bromo-6-chloropyridine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on work-up procedures and to troubleshoot common issues encountered in the lab. Our focus is on explaining the causality behind each step, ensuring robust and reproducible results.
Section 1: Core Principles & Physicochemical Properties
A successful work-up hinges on understanding the properties of the target molecule. This compound is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a pyridine ring with two electron-withdrawing halogens and a carboxylic acid group, dictates its behavior.
Key properties are summarized below:
| Property | Value | Significance for Work-up |
| Molecular Formula | C₆H₃BrClNO₂ | - |
| Molecular Weight | 236.45 g/mol [1][2][3] | Affects mass balance calculations. |
| Appearance | White to off-white solid[1] | Physical state of the pure compound. |
| Predicted pKa | 1.92 ± 0.10[3] | Highly acidic. Easily deprotonated by weak bases like sodium bicarbonate for selective extraction into an aqueous layer. |
| Solubility | Moderately soluble[1] | Soluble in many organic solvents (e.g., DCM, EtOAc, THF) and aqueous base. Poorly soluble in acidic water and non-polar solvents like hexanes. |
| Storage Conditions | Store at 0-8°C[1][3] | Indicates potential for slow degradation at room temperature. |
Section 2: Standard Work-up Workflow: Acid-Base Extraction
The most common and effective method for isolating this compound from neutral or basic impurities is acid-base extraction.[4][5] This technique exploits the acidic nature of the carboxylic acid group, which can be deprotonated to form a water-soluble salt.[4][6]
-
Quenching: Cool the reaction mixture to room temperature. If reactive reagents (e.g., strong acids, bases, or organometallics) are present, quench them appropriately (e.g., by slowly adding water, aqueous ammonium chloride, or isopropanol).
-
Solvent Addition: Dilute the mixture with a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification & Extraction: Transfer the mixture to a separatory funnel. Add a sufficient amount of a weak aqueous base, such as 5-10% sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is basic (pH > 8). Shake the funnel vigorously to extract the deprotonated product into the aqueous layer.[5][7]
-
Separation: Allow the layers to separate. Drain the aqueous layer (containing the product as its sodium salt) into a clean flask.
-
Re-extraction (Optional but Recommended): To maximize recovery, extract the remaining organic layer one or two more times with fresh aqueous base. Combine all aqueous extracts.
-
Back-Wash: "Wash" the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any residual neutral organic impurities. Discard this organic wash.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add a strong acid, such as 1M or 2M hydrochloric acid (HCl), while stirring until the pH is ~2. The product, this compound, should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes or pentane to help with drying.
-
Drying: Dry the solid product under vacuum to a constant weight.
Caption: Standard Acid-Base Extraction Workflow.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why use sodium bicarbonate (NaHCO₃) instead of a stronger base like sodium hydroxide (NaOH)? A: this compound has a predicted pKa of ~1.92, making it a relatively strong acid.[3] A weak base like sodium bicarbonate (the pKa of carbonic acid is ~6.4) is sufficiently basic to deprotonate it completely. Using a strong base like NaOH is unnecessary and can be detrimental. Strong bases can potentially hydrolyze other functional groups in your reaction mixture (like esters or amides) or promote unwanted side reactions on the electron-deficient pyridine ring.[4] Sodium bicarbonate provides greater selectivity.[7]
Q2: My product doesn't precipitate after adding acid. What should I do? A: If no solid forms upon acidification, it's likely that your product is still dissolved in the aqueous/organic mixture.[6] First, ensure you have added enough acid to bring the pH down to ~2. If it still doesn't crash out, you must perform a "reverse" extraction. Extract the acidified aqueous solution multiple times with an organic solvent like ethyl acetate or DCM.[6] Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q3: An emulsion formed during extraction. How can I break it? A: Emulsions are common and are a stable suspension of the organic and aqueous layers. To break an emulsion, try the following techniques:
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes.
-
Brine: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer often helps force the separation.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
Q4: What are the best recrystallization solvents for this compound? A: Recrystallization is an excellent final purification step. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For pyridine carboxylic acids, common solvent systems include ethanol/water, methanol, or isopropanol.[8] You may also try solvent/anti-solvent pairs like DCM/hexanes or ethyl acetate/hexanes. Always start on a small scale to find the optimal conditions.
Section 4: Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical path to a solution.
This is a common issue with several potential causes. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting Pathway for Low Yields.
Detailed Breakdown:
-
Cause 1: Incomplete Extraction into Aqueous Base. If the aqueous layer was not made sufficiently basic (pH > 8), the carboxylic acid would not be fully deprotonated and would remain in the organic layer.
-
Solution: Before discarding the organic layer, test its pH by adding a drop to pH paper. If it's not basic, re-extract it with more NaHCO₃ solution.
-
-
Cause 2: Incomplete Precipitation upon Acidification. If the aqueous layer was not made sufficiently acidic (pH ~2), the product will remain in the aqueous layer as the water-soluble carboxylate salt.
-
Solution: Re-check the pH of the aqueous filtrate after filtering. If it's above 3, add more acid. If precipitation is still poor, perform a back-extraction as described in FAQ #2.
-
-
Cause 3: Incomplete Reaction. The work-up cannot save a reaction that did not work.
-
Solution: Always run a small-scale analytical quench and check the crude reaction mixture by TLC or LC-MS before committing to a full work-up.
-
-
Cause 1: Residual Solvent. The most common cause is trapped solvent (e.g., EtOAc, DCM, or water).
-
Solution: Dry the material on a high-vacuum line for several hours, possibly with gentle heating (e.g., 40°C) if the compound is thermally stable.
-
-
Cause 2: Impurities. The presence of unreacted starting materials or byproducts can depress the melting point and inhibit crystallization.
-
Solution: Analyze the material by ¹H NMR and/or LC-MS to identify impurities. If the purity is low, re-purification is necessary. Try re-dissolving the gum in a minimal amount of DCM and adding hexanes dropwise while stirring vigorously to try and precipitate the product. If this fails, column chromatography or recrystallization will be required.
-
-
Cause 1: Inefficient Washing. If you see salts (e.g., NaCl, Na₂SO₄) in the final product, it means the filter cake was not washed sufficiently with deionized water. If you see neutral organic byproducts, the back-wash of the combined basic aqueous layers was insufficient.
-
Solution: Re-subject the material to the acid-base extraction procedure, paying close attention to the washing steps.
-
-
Cause 2: Side Reactions. The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack under certain conditions.[9][10] Depending on the reaction, side products may have formed.
-
Solution: Identify the impurity if possible. Purification via column chromatography (using a silica gel slurry treated with a small amount of acetic acid can sometimes improve peak shape for carboxylic acids) or recrystallization is the best approach.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 [chemicalbook.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 10. gcwgandhinagar.com [gcwgandhinagar.com]
Validation & Comparative
HPLC and LC-MS methods for 3-Bromo-6-chloropyridine-2-carboxylic acid
An In-Depth Comparative Guide to HPLC and LC-MS Methods for the Analysis of 3-Bromo-6-chloropyridine-2-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of this compound. This document is intended for researchers, scientists, and drug development professionals, offering insights into method development, protocol optimization, and the rationale behind analytical choices.
Introduction: The Analytical Significance of this compound
This compound (CAS No. 929000-66-8) is a halogenated pyridine derivative with a molecular weight of 236.45 g/mol and the chemical formula C₆H₃BrClNO₂.[1][2] It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its unique chemical structure, featuring bromine and chlorine substituents, enhances its reactivity, making it a valuable intermediate in the development of novel, biologically active molecules.[4] Given its role in synthetic chemistry, particularly in regulated industries, the development of robust and reliable analytical methods for its quantification is paramount to ensure the quality, purity, and consistency of starting materials and final products.
The analysis of this compound, however, presents distinct challenges. As a polar acidic molecule, it is prone to poor retention on traditional reversed-phase HPLC columns, which can complicate method development.[5][6] This guide will explore two primary analytical techniques, HPLC-UV and LC-MS, providing a comparative framework to assist scientists in selecting the most appropriate method for their specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted technique in quality control and routine analysis due to its robustness, cost-effectiveness, and straightforward operation. The fundamental principle involves separating the analyte from a mixture based on its differential partitioning between a stationary phase and a mobile phase, followed by detection using UV absorbance.
Causality in Method Development for HPLC-UV
Developing a reliable HPLC-UV method for a polar acidic compound like this compound requires careful consideration of the following parameters to overcome its inherent analytical challenges:
-
Column Selection: Standard C18 columns often provide insufficient retention for polar compounds, causing them to elute near the solvent front.[7] To counteract this, columns with a polar-embedded phase are a superior choice.[8] These columns contain a polar group (e.g., an amide or carbamate) at the base of the alkyl chain, which prevents the collapse of the stationary phase in highly aqueous mobile phases and provides an alternative interaction mechanism for polar analytes, thereby enhancing retention.[8]
-
Mobile Phase Composition: The ionization state of the carboxylic acid group significantly influences its retention. By maintaining the mobile phase at a low pH (typically 2.5-3.5) using additives like formic acid or phosphoric acid, the carboxylic acid remains in its protonated, less polar form, leading to increased retention on a reversed-phase column.
-
Wavelength Selection: The pyridine ring and its substituents act as a chromophore, allowing for UV detection. The optimal wavelength for detection should be determined by acquiring a UV spectrum of the analyte, typically at the wavelength of maximum absorbance (λmax), to ensure high sensitivity.
Experimental Protocol: HPLC-UV Method
This protocol is a self-validating system designed for accuracy and reproducibility.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by dissolving them in the diluent to an expected concentration within the calibration range.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Polar-embedded C18 (e.g., Luna Omega PS C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | Monitor at λmax (e.g., 280 nm), scan from 200-400 nm |
Data Analysis:
-
Integrate the peak area of this compound at its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.
Visualization of the HPLC-UV Workflow
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Selectivity for Polar Acids- SCIENCE UNFILTERED [phenomenex.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
A Comparative Guide to the Biological Activity of 3-Bromo-6-chloropyridine-2-carboxylic Acid Analogs
The pyridine carboxylic acid scaffold is a cornerstone in the development of biologically active molecules, demonstrating a remarkable breadth of applications in both pharmaceuticals and agrochemicals.[1][2] Among these, 3-bromo-6-chloropyridine-2-carboxylic acid stands out as a particularly versatile building block.[3] Its unique substitution pattern, featuring a carboxylic acid group, a bromine atom, and a chlorine atom on the pyridine ring, provides a rich platform for chemical modification and the fine-tuning of biological activity. The strategic placement of these functional groups enhances the molecule's reactivity and allows for the synthesis of a diverse library of analogs with potential applications ranging from herbicidal to therapeutic agents.[3]
This guide offers a comparative analysis of the biological activities of analogs derived from this compound. We will delve into the rationale behind analog design, provide detailed synthetic protocols, and compare their potential biological performance based on established structure-activity relationships (SAR) from closely related compound series. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold.
The Herbicidal Activity of Picolinic Acids: A Deep Dive into the Mechanism of Action
A primary and well-established biological activity of picolinic acid derivatives is their function as synthetic auxin herbicides.[4] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence, leading to more potent effects.[5] At low concentrations, they stimulate plant growth, but at the higher concentrations used for herbicidal applications, they induce uncontrolled and disorganized growth, ultimately leading to plant death.[5]
The mechanism of action involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins, which are components of the SCF-TIR1/AFB ubiquitin ligase complex.[4] Binding of the auxin mimic to this receptor complex triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows for the continuous activation of auxin response genes, leading to a cascade of downstream effects including ethylene production, cell elongation, and epinasty, which collectively disrupt normal plant development and cause mortality in susceptible broadleaf weeds.[4]
Analog Design and Synthesis: From Carboxylic Acid to Bioactive Amides
The carboxylic acid group at the 2-position is a prime target for modification to generate a diverse range of analogs, most notably esters and amides (picolinamides). Amide formation, in particular, is a widely used strategy in medicinal and agricultural chemistry to modulate physicochemical properties such as solubility, membrane permeability, and metabolic stability, as well as to introduce new points of interaction with biological targets.[6]
Experimental Protocol: Synthesis of N-Aryl-3-bromo-6-chloropyridine-2-carboxamide Analogs
This protocol details a reliable method for synthesizing amide analogs from this compound. The conversion of the carboxylic acid to an acid chloride intermediate is a key step to facilitate the subsequent amidation.[7]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., 4-fluoroaniline, 2,4-dichloroaniline)
-
Triethylamine (Et₃N)
-
Dry Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
To a round-bottom flask containing this compound (1.0 eq), add thionyl chloride (5.0 eq) under a nitrogen atmosphere.
-
Reflux the mixture for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3-bromo-6-chloropyridine-2-carbonyl chloride as an oil or solid.[7]
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in dry DCM (approx. 10 mL per mmol of starting material) and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.2 eq) in dry DCM.
-
Add the aniline solution dropwise to the cooled acid chloride solution via a dropping funnel or syringe over 20-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-bromo-6-chloropyridine-2-carboxamide analog.
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Comparative Analysis of Biological Activities
Herbicidal Activity: Analogs as Synthetic Auxins
Modification of the carboxylic acid and substitution at the 6-position of the pyridine ring are known to significantly impact herbicidal activity.[4] The following table compares the parent acid with potential ester and pyrazolyl-substituted analogs.
| Analog Structure | Modification | Predicted Impact on Herbicidal Activity | Rationale (based on related compounds) |
|
| Parent Carboxylic Acid | Baseline Activity | The free carboxylic acid is essential for mimicking IAA and binding to the auxin receptor. |
|
| Methyl Ester | Potentially Increased (pro-herbicide) | Esterification can improve plant uptake and translocation. The ester is then hydrolyzed in vivo to the active carboxylic acid.[8] |
|
| Replacement of 6-Cl with a pyrazolyl group | Significantly Increased | Introduction of a pyrazolyl group at the 6-position of picolinates has been shown to dramatically increase binding affinity to the AFB5 auxin receptor, leading to much lower IC50 values compared to commercial standards like clopyralid.[4] |
Antibacterial Activity: Picolinamide Analogs
Recent studies have highlighted the potential of picolinamides as selective antibacterial agents, particularly against Clostridioides difficile.[9] The SAR studies from this class of compounds indicate that substitution on the N-phenyl ring of the amide is critical for both potency and selectivity.
| Analog Structure | Modification | Predicted Impact on Antibacterial Activity | Rationale (based on related compounds) |
|
| N-phenyl amide | Baseline Activity | The N-phenylpicolinamide scaffold is the core structure for antibacterial activity. |
| 4-fluoro substitution on N-phenyl ring | Potentially Increased Potency & Selectivity | Halogen substitutions on the N-phenyl ring of picolinamides have been shown to modulate activity. The 2,4-substitution pattern on the picolinamide itself was found to be key for selectivity against C. difficile over other bacteria like MRSA.[9] |
| 2,4-dichloro substitution on N-phenyl ring | Potentially Increased Potency & Lipophilicity | Multiple halogen substitutions can further enhance binding interactions and affect physicochemical properties. The specific substitution pattern is crucial and requires experimental validation.[9] |
Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled assays are essential.
Protocol: In Vitro Herbicidal Activity Assay (Root Growth Inhibition)
This assay, adapted from methodologies used for testing auxin herbicides, provides a quantitative measure of a compound's effect on plant growth.[4]
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) agar plates
-
Test compounds dissolved in DMSO
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Plate Preparation: Prepare MS agar plates containing various concentrations of the test compounds (e.g., 0.1 µM to 100 µM). A DMSO-only plate serves as the negative control.
-
Seed Sterilization and Plating: Surface-sterilize A. thaliana seeds and place them in a row on the prepared agar plates.
-
Incubation: Seal the plates and place them vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C.
-
Data Collection: After 5-7 days of growth, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percent inhibition of root growth for each concentration relative to the DMSO control. Determine the IC50 value (the concentration required to inhibit root growth by 50%) by fitting the data to a dose-response curve.
Protocol: In Vitro Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
This standard microbiology assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Materials:
-
Bacterial strain (e.g., Clostridioides difficile ATCC 43255)
-
Appropriate liquid growth medium (e.g., Brain Heart Infusion broth)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)
-
Incubator (anaerobic for C. difficile)
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the growth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C in an anaerobic chamber for 24-48 hours for C. difficile).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
This compound is a privileged scaffold with significant potential for the development of novel herbicides and therapeutic agents. By applying rational design principles and established synthetic methodologies, a wide array of analogs can be generated. Structure-activity relationships from related picolinate and picolinamide series strongly suggest that modifications to the carboxylic acid group and substitutions on the pyridine ring can lead to compounds with potent and selective biological activities. The experimental protocols provided herein offer a framework for the synthesis and evaluation of these promising analogs, paving the way for future discoveries in agrochemical and medicinal chemistry.
References
- 1. PubChemLite - 6-bromo-3-chloropicolinic acid (C6H3BrClNO2) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Elucidation of 3-Bromo-6-chloropyridine-2-carboxylic Acid Derivatives: A Comparative Crystallographic Approach
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Bromo-6-chloropyridine-2-carboxylic Acid in Modern Chemistry
This compound is a versatile heterocyclic compound that serves as a critical building block in the synthesis of a wide array of functional molecules.[1][2] Its unique substitution pattern, featuring both bromine and chlorine atoms alongside a carboxylic acid group on the pyridine ring, imparts a high degree of reactivity and specificity in chemical transformations. This makes it an invaluable intermediate in the development of novel pharmaceuticals, particularly in the realms of anti-inflammatory and anti-cancer agents, as well as in the formulation of advanced agrochemicals.[1] The precise three-dimensional arrangement of atoms and functional groups in derivatives of this molecule is paramount, as it dictates their biological activity and physicochemical properties.
While a definitive single-crystal X-ray structure for the parent this compound is not publicly available in crystallographic databases as of this guide's publication, the principles of its structural determination can be expertly demonstrated through the analysis of closely related pyridine-2-carboxylic acid derivatives. This guide provides a comprehensive, in-depth comparison of crystallographic techniques, offering a robust framework for researchers engaged in the structural elucidation of this important class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[3] This technique provides unambiguous information on bond lengths, bond angles, and the overall three-dimensional structure of a molecule, which is crucial for understanding its function and reactivity.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both skill and an understanding of the underlying principles.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: A Representative Example
The following protocol is a robust, self-validating methodology for the crystallographic analysis of a pyridine-2-carboxylic acid derivative.
1. Synthesis and Purification:
-
Synthesize the desired derivative of this compound using established synthetic routes.
-
Purify the compound to >98% purity, as confirmed by techniques such as NMR, HPLC, and mass spectrometry. Impurities can significantly hinder crystallization.
2. Crystal Growth:
-
Rationale: The selection of an appropriate solvent system is critical. A solvent in which the compound has moderate solubility is ideal.
-
Procedure:
-
Screen a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) for their ability to dissolve the compound upon heating and allow for slow precipitation upon cooling.
-
Employ slow evaporation, where the saturated solution is left undisturbed in a loosely capped vial, or vapor diffusion, where a less volatile precipitant is allowed to slowly diffuse into the solution.
-
3. Data Collection:
-
Rationale: A high-quality, single crystal with well-defined faces and no visible defects is selected for data collection.
-
Procedure:
-
Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
-
Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the crystal system, space group, and unit cell dimensions. The structure is then solved and refined to obtain the final atomic coordinates.
-
Procedure:
-
Integrate the raw diffraction images and scale the data to correct for experimental factors.
-
Solve the crystal structure using direct methods or Patterson methods, which provide an initial electron density map.
-
Refine the structural model by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
-
Validate the final structure using software tools like CheckCIF to ensure its quality and adherence to crystallographic standards.
-
Comparative Analysis: Alternative and Complementary Techniques
While SC-XRD is the definitive method, obtaining suitable single crystals can be a significant bottleneck. In such cases, other techniques can provide valuable structural information.
| Technique | Advantages | Disadvantages | Best Use Case for Pyridine Derivatives |
| Single-Crystal X-ray Diffraction (SC-XRD) | Unambiguous 3D structure, precise bond lengths and angles. | Requires high-quality single crystals, which can be difficult to grow. | When a definitive solid-state structure is required for understanding biological activity or reaction mechanisms. |
| Powder X-ray Diffraction (PXRD) | Does not require single crystals, useful for phase identification and purity analysis. | Provides less detailed structural information (unit cell parameters, but not necessarily atomic positions). | To confirm the crystalline phase of a bulk sample, identify polymorphs, or when single crystals are not available. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the connectivity and chemical environment of atoms in solution. | Does not provide direct information about the 3D structure in the solid state. | To determine the molecular structure in solution and to confirm the identity and purity of the synthesized compound. |
| Computational Modeling (e.g., DFT) | Can predict molecular geometries and spectroscopic properties, providing insights into non-covalent interactions. | Theoretical calculations that require experimental validation. | To complement experimental data, understand intermolecular interactions, and predict the structures of derivatives that are difficult to crystallize. |
Case Study: Supramolecular Assemblies of Chlorobenzoic Acid and Amino-Chloropyridine Derivatives
A study on the co-crystallization of chlorobenzoic acids with amino-chloropyridine derivatives provides an excellent practical example of the application of these techniques. In this work, the researchers successfully synthesized and characterized a cocrystal and two molecular salts using SC-XRD. This allowed for a detailed analysis of the supramolecular assemblies and the role of non-covalent interactions, such as hydrogen bonding, in the crystal packing. Furthermore, the experimental findings were supported by Density Functional Theory (DFT) calculations, which provided deeper insights into the electronic properties and the nature of the intermolecular forces.
Caption: Key intermolecular interactions driving the formation of supramolecular assemblies in pyridine derivatives.
Conclusion: An Integrated Approach to Structural Elucidation
The structural characterization of this compound derivatives is a critical step in their development for pharmaceutical and agrochemical applications. While single-crystal X-ray diffraction provides the most definitive structural information, an integrated approach that combines SC-XRD with powder XRD, NMR spectroscopy, and computational modeling offers a more comprehensive understanding. This multi-technique strategy not only provides a complete picture of the molecule's structure in both the solid-state and in solution but also offers a pathway to structural insights even when high-quality single crystals are elusive. The methodologies and comparative analyses presented in this guide are intended to empower researchers to make informed decisions in their experimental design, ultimately accelerating the discovery and development of novel, functional molecules.
References
A Comparative Guide to the Strategic Synthesis with 3-Bromo-6-chloropyridine-2-carboxylic acid versus Alternative Halopyridines
For the discerning researcher in pharmaceutical development and materials science, the pyridine scaffold is a cornerstone of molecular design. Its functionalization, however, is a matter of strategic precision. While a multitude of halopyridines serve as foundational building blocks, 3-Bromo-6-chloropyridine-2-carboxylic acid stands apart as a uniquely versatile intermediate, engineered for selective, sequential modification. This guide provides an in-depth comparison of this reagent against other common halopyridines, grounded in mechanistic principles and supported by experimental data, to inform your synthetic strategy.
Part 1: The Reactivity Landscape of Halopyridines: Foundational Principles
The reactivity of a halopyridine in transition-metal-catalyzed cross-coupling reactions is not arbitrary. It is governed by a predictable hierarchy of electronic and steric factors. Understanding these principles is critical to appreciating the nuanced advantages of a multi-functionalized substrate.
The Halogen's Role: A Tale of Bond Dissociation Energies
The rate-determining step in many palladium-catalyzed cross-coupling cycles, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is the oxidative addition of the C-X bond to the Pd(0) center.[1] The facility of this step is inversely proportional to the carbon-halogen bond dissociation energy (BDE). This establishes a clear and well-documented reactivity trend:
C–I > C–Br > C–Cl >> C–F [2][3]
Consequently, iodo- and bromopyridines are significantly more reactive than their chloro- counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[4][5] Chloropyridines, while more cost-effective, typically necessitate more robust catalytic systems (e.g., bulky, electron-rich phosphine ligands) to achieve comparable yields.[1]
Positional Reactivity: The Influence of the Pyridine Nitrogen
The pyridine ring is inherently π-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the positions α (C2, C6) and γ (C4) to the nitrogen, making them more electrophilic and thus more susceptible to oxidative addition.[2] The general order of positional reactivity in the absence of other directing groups is:
This innate bias means that for a dihalopyridine such as 2,5-dichloropyridine, a cross-coupling reaction will preferentially occur at the C2 position.[7]
The Carboxylic Acid: A Powerful Directing Group
The presence of a carboxylic acid group, particularly at the C2 position, introduces a powerful new element of control. This group can act as a chelating directing group, coordinating to the metal catalyst and directing C-H functionalization to its ortho position (C3).[8][9] This effect can override the ring's innate positional preferences, allowing for functionalization at the otherwise less reactive C3 position.[10] While our focus is on C-X coupling, this directing ability underscores the profound influence of the carboxylate on the molecule's interaction with metal catalysts.
Part 2: this compound: A Study in Orthogonal Reactivity
This compound (CAS 929000-66-8) is a powerful reagent precisely because it leverages all three principles described above.[11][12][13] Its structure allows for a highly selective, stepwise approach to building molecular complexity.
-
Primary Reactive Site (C3-Br): The C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective cross-coupling at the C3 position under standard conditions, leaving the C6-Cl untouched for a subsequent, different transformation.
-
Secondary Reactive Site (C6-Cl): The C-Cl bond is positioned at the activated C6 position (α to nitrogen). While less reactive than the C-Br bond, it can be readily functionalized using more forcing conditions or specialized catalyst systems once the C3 position has been addressed.
-
Modulating Group (C2-COOH): The carboxylic acid group influences the electronic properties of the ring and can be used as a handle for further reactions or be removed tracelessly via decarboxylation.[8]
This inherent orthogonality provides a distinct advantage over simpler dihalopyridines, such as 2,6-dichloropyridine or 3,5-dibromopyridine, where the two halogen sites have identical reactivity, often leading to mixtures of mono- and di-substituted products.
Part 3: Comparative Performance in Key Cross-Coupling Reactions
The true value of this compound is demonstrated in its performance in the most common C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. When comparing substrates, the key differentiators are reaction conditions and chemoselectivity.
Comparative Data: Suzuki-Miyaura Coupling Reactivity
| Substrate | Halogen Reactivity | Typical Conditions | Selectivity Outcome | Reference |
| This compound | C3-Br >> C6-Cl | Pd(OAc)₂, SPhos, K₂CO₃, Dioxane/H₂O, 80 °C | Selective coupling at C3-Br; C6-Cl remains | [1][2] |
| 2,6-Dichloropyridine | C2-Cl = C6-Cl | Pd₂(dba)₃, XPhos, Cs₂CO₃, t-BuOH, 100 °C | Mixture of mono- and di-coupled products | [7] |
| 3-Bromopyridine | C3-Br | Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene/EtOH/H₂O, 90 °C | Single coupling product | [14] |
| 5-Bromo-2-chloropyridine | C2-Cl > C5-Br (Ligand Dependent) | Bulky monophosphines can favor C5-Br; bidentate phosphines favor C2-Cl | Selectivity is catalyst-controlled, not inherent | [7] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) to achieve a substrate concentration of 0.1 M.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 3-aryl-6-chloropyridine-2-carboxylic acid.
Causality: The choice of a moderately active catalyst system and temperature (80-90 °C) is deliberate. It provides sufficient energy to activate the C-Br bond while remaining below the threshold required for significant activation of the more robust C-Cl bond, thus ensuring high chemoselectivity.[15]
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[16] The same principle of differential C-X reactivity applies, allowing for the selective installation of an alkyne at the C3 position.
Comparative Data: Sonogashira Coupling Reactivity
| Substrate | Halogen Reactivity | Typical Conditions | Selectivity Outcome | Reference |
| This compound | C3-Br >> C6-Cl | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | Selective alkynylation at C3 | [17] |
| 3,5-Dibromo-2,6-dichloropyridine | C3/C5-Br > C2/C6-Cl | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C | Stepwise alkynylation at C3/C5 first | [18] |
| 2-Amino-3-bromopyridine | C3-Br | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C | Single alkynylation product | [17] |
Experimental Protocol: Selective Sonogashira Coupling at the C3-Position
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Reaction: Heat the mixture to 60-65 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 3-alkynyl-6-chloropyridine-2-carboxylic acid.
Causality: The Pd/CuI co-catalyst system is highly effective for activating terminal alkynes and coupling them to aryl bromides under relatively mild conditions.[19] The amine base (Et₃N) serves both as a solvent and to neutralize the HBr generated in the reaction.
Buchwald-Hartwig Amination
This reaction is indispensable for the formation of C-N bonds, allowing the synthesis of aryl amines from aryl halides.[20] The chemoselectivity observed with this compound is again paramount.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C3-Position
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a vial with Pd₂(dba)₃ (2 mol%), a suitable ligand (e.g., BINAP or a Buchwald ligand like XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat to 80-110 °C for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Causality: The choice of a bulky, electron-rich phosphine ligand is crucial in Buchwald-Hartwig amination.[21] These ligands facilitate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, enabling the coupling of the less reactive C-Br bond at the C3 position while preserving the C-Cl bond.[22]
Part 4: Synthetic Strategy and Workflow
The primary advantage of this compound is its capacity for planned, sequential functionalization. A researcher can confidently modify the C3 position, purify the intermediate, and then target the C6 position in a subsequent step.
This strategic depth is invaluable in drug discovery, where the systematic exploration of chemical space around a core scaffold (Structure-Activity Relationship, SAR) is essential.[23] It allows for the creation of diverse molecular libraries from a single, advanced intermediate, a task that would be cumbersome and low-yielding with less selectively functionalized starting materials.
Conclusion
While simpler halopyridines have their place in synthesis, this compound offers a superior level of control for constructing complex, highly decorated pyridine derivatives. Its predictable chemoselectivity, driven by the fundamental reactivity difference between C-Br and C-Cl bonds, enables a strategic, orthogonal approach to synthesis. For researchers aiming to perform sequential cross-coupling reactions to build value and complexity into their molecules efficiently, it stands as an exemplary building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 9. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. chemneo.com [chemneo.com]
- 13. sincerechemical.com [sincerechemical.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Comparison of Substituted Pyridine Carboxylic Acids
<
Substituted pyridine carboxylic acids are fundamental scaffolds in medicinal chemistry and materials science, with their isomeric forms—picolinic, nicotinic, and isonicotinic acids—exhibiting distinct biological activities and chemical properties.[1][2] A thorough understanding of their molecular structure is paramount for rational drug design and the development of novel functional materials. Spectroscopic techniques provide a powerful, non-destructive toolkit for elucidating these structures and probing the subtle electronic effects imparted by substituent groups.
This guide offers a comparative analysis of the key spectroscopic signatures of substituted pyridine carboxylic acids, focusing on the most commonly employed techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causal relationships between molecular structure and spectroscopic output, providing field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
The Isomeric Landscape: Picolinic, Nicotinic, and Isonicotinic Acids
The position of the carboxylic acid group on the pyridine ring dramatically influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall chemical reactivity. This, in turn, gives rise to unique spectroscopic fingerprints for each isomer.
Caption: The three isomers of pyridine monocarboxylic acid.
Vibrational Spectroscopy: Unraveling Functional Groups with FTIR
FTIR spectroscopy is an indispensable tool for identifying the characteristic vibrational modes of functional groups within a molecule. For pyridine carboxylic acids, the position of the carboxylic acid substituent significantly influences the vibrational frequencies of the C=O, C-O, O-H, and pyridine ring modes.
Theoretical and experimental studies have shown that for picolinic acid, the presence of an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen is a key structural feature.[3] This interaction affects the vibrational spectra. For nicotinic and isonicotinic acids, intermolecular hydrogen bonding plays a more dominant role in the solid state.
Comparative FTIR Data of Pyridine Carboxylic Acid Isomers
| Vibrational Mode | Picolinic Acid (cm⁻¹) | Nicotinic Acid (cm⁻¹) | Isonicotinic Acid (cm⁻¹) | Comments |
| O-H Stretch (Carboxylic Acid) | Broad, ~2607-2152[4] | Broad, ~3367[5] | Broad, ~3615-3225 | The broadness is due to hydrogen bonding. The position can vary with the crystalline form and presence of water. |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1698-1714[5][6] | ~1712[3] | The position is sensitive to hydrogen bonding and electronic effects. |
| Pyridine Ring C=C, C=N Stretches | ~1610, 1580, 1470, 1430 | ~1617, 1594[5][6] | ~1616, 1562, 1478, 1411, 1337[4] | These bands are characteristic of the pyridine ring and are influenced by the substituent. |
| C-O Stretch / O-H Bend | ~1300-1400 | ~1325, 1303[6] | ~1299, 938[4] | These coupled vibrations are also indicative of the carboxylic acid group. |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
A robust and widely used method for obtaining high-quality FTIR spectra of solid samples.
-
Sample Preparation: Grind 1-2 mg of the pyridine carboxylic acid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The goal is to create a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]
-
Caption: General workflow for FTIR analysis using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy provides unparalleled detail about the chemical environment of each nucleus in a molecule. Both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and understanding the electronic effects at play.
¹H NMR Spectroscopy
The chemical shifts of the pyridine ring protons are highly sensitive to the position of the electron-withdrawing carboxylic acid group.
Comparative ¹H NMR Data of Pyridine Carboxylic Acid Isomers (in DMSO-d₆)
| Proton | Picolinic Acid (δ ppm) | Nicotinic Acid (δ ppm) | Isonicotinic Acid (δ ppm) |
| H2 | - | ~9.0 | ~8.79 |
| H3 | ~7.67 | - | ~7.83 |
| H4 | ~8.03 | ~8.2-8.3 | - |
| H5 | ~8.10 | ~7.5-7.6 | ~7.83 |
| H6 | ~8.76 | ~8.7-8.8 | ~8.79 |
| COOH | ~13.0 | ~13.2 | ~14.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C chemical shifts further delineate the electronic differences between the isomers.
Comparative ¹³C NMR Data of Pyridine Carboxylic Acid Isomers (in DMSO-d₆)
| Carbon | Picolinic Acid (δ ppm) | Nicotinic Acid (δ ppm)[8] | Isonicotinic Acid (δ ppm) |
| C2 | ~150 | ~153 | ~152.27 |
| C3 | ~127 | ~124 | ~124.32 |
| C4 | ~138 | ~136 | ~143.35 |
| C5 | ~125 | ~128 | ~124.32 |
| C6 | ~148 | ~150 | ~152.27 |
| COOH | ~166 | ~167 | ~170.03 |
Note: Data for isonicotinic acid is from D₂O and may differ slightly from DMSO-d₆.[9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.[7]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the electronic nature of the substituents. The UV absorption spectra of the three isomeric pyridinecarboxylic acids have been measured in various solvents.[10]
Comparative UV-Vis Data of Pyridine Carboxylic Acid Isomers
| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Solvent/Conditions |
| Picolinic Acid | ~210-220 | ~260-270 | Acidic mobile phase (pH ≤ 3)[11] |
| Nicotinic Acid | ~215 | ~263 | - |
| Isonicotinic Acid | 214 | 264 | -[12] |
The pH of the solution can significantly affect the UV-Vis spectrum, as the protonation state of the pyridine nitrogen and the carboxylate group changes.[11][13]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., water, ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[10]
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.[14][15] For the pyridine carboxylic acid isomers, the molecular ion peak (M⁺) will be observed at an m/z corresponding to their shared molecular weight of 123.11 g/mol .[1]
Characteristic Fragmentation
The fragmentation patterns can help distinguish between isomers. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a neutral radical, resulting in a peak at [M-45]⁺.[16] For pyridine carboxylic acids, this would correspond to a fragment at m/z 78.
For substituted pyridine dicarboxylic acids, such as dipicolinic acid (pyridine-2,6-dicarboxylic acid), further fragmentation can be observed.[17][18] Derivatization of the carboxylic acid group can also be employed to enhance ionization and produce characteristic fragmentation patterns in techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS).[19]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Caption: A simplified workflow for Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic characterization of substituted pyridine carboxylic acids is a multi-faceted process, with each technique providing a unique and complementary piece of the structural puzzle. FTIR is excellent for identifying key functional groups and probing hydrogen bonding interactions. NMR provides a detailed map of the carbon and proton framework, clearly distinguishing between isomers. UV-Vis spectroscopy offers insights into the electronic structure, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. By judiciously applying these techniques and understanding the underlying principles that govern the relationship between structure and spectral output, researchers can confidently elucidate the structures of these important molecules, paving the way for further discoveries in drug development and materials science.
References
- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]
- 9. bmse000133 Isonicotinic Acid at BMRB [bmrb.io]
- 10. researchgate.net [researchgate.net]
- 11. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
- 12. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 13. pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceready.com.au [scienceready.com.au]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 2,6-Pyridinedicarboxylic acid [webbook.nist.gov]
- 18. Pyridine-2,6-dicarboxylic acid(499-83-2) MS [m.chemicalbook.com]
- 19. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Bromo-6-chloropyridine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth technical comparison of methodologies for assessing the purity of synthesized 3-Bromo-6-chloropyridine-2-carboxylic acid, a critical building block in the pharmaceutical and agrochemical industries.[1][2] We will explore a common synthetic route and then delve into a multi-pronged analytical approach for purity determination, offering insights into the causal relationships behind experimental choices and presenting illustrative data for comparison.
The Significance of this compound
This compound, also known as 3-Bromo-6-chloropicolinic acid, is a versatile intermediate.[1][3] Its unique substitution pattern, featuring both bromine and chlorine atoms on the pyridine ring, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including anti-inflammatory and anti-cancer drugs, as well as potent agrochemicals.[1][4] Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is not just a matter of quality control but a critical step in guaranteeing the safety and efficacy of the final product.
Overview of a Common Synthetic Pathway
A prevalent method for synthesizing this compound involves a multi-step process starting from 3-bromo-6-chloropyridine.[5] This pathway is often favored for its avoidance of highly toxic reagents like sodium cyanide and expensive starting materials.[5]
The synthesis can be summarized as follows:
-
Oxidation: 3-bromo-6-chloropyridine undergoes oxidation to form 3-bromo-6-chloropyridine N-oxide. This is typically achieved using an oxidizing agent like urea peroxide in the presence of trifluoroacetic anhydride.[5]
-
Cyanation: The resulting N-oxide is then reacted with a cyanide source, such as trimethylsilyl cyanide, to introduce a cyano group at the 2-position, yielding 3-bromo-6-chloro-2-cyanopyridine.[5]
-
Hydrolysis: The final step is the hydrolysis of the cyano group to a carboxylic acid. This is commonly carried out under strong acidic conditions, for instance, by heating in concentrated sulfuric acid, to produce the desired this compound.[5]
Caption: A typical synthetic workflow for this compound.
A Multi-Modal Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each probing different physicochemical properties of the analyte and potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry. For this compound, a reversed-phase HPLC method with UV detection is highly effective. The choice of a C18 column is standard for separating non-polar to moderately polar compounds.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The TFA serves to protonate the carboxylic acid, improving peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized product in 1 mL of the mobile phase, and filter through a 0.45 µm syringe filter.
Interpreting the Data: The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.
Comparative Analysis:
To illustrate the power of this technique, let's compare two hypothetical batches of synthesized this compound.
| Batch | Synthesis Method | Retention Time of Main Peak (min) | Purity by HPLC Area % | Key Impurities Observed |
| A | Standard Protocol | 6.2 | 99.5% | Unreacted 3-bromo-6-chloro-2-cyanopyridine (retention time ~7.8 min) |
| B | Incomplete Hydrolysis | 6.2 | 95.2% | Significant peak for 3-bromo-6-chloro-2-cyanopyridine (retention time ~7.8 min) and a minor peak for 3-bromo-6-chloropyridine (retention time ~9.1 min) |
digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Synthesized Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc [label="HPLC Analysis"]; nmr [label="NMR Spectroscopy\n(¹H and ¹³C)"]; ms [label="Mass Spectrometry\n(LC-MS or GC-MS)"]; elemental [label="Elemental Analysis"]; purity [label="Purity Assessment"]; structure [label="Structural Confirmation"]; identity [label="Molecular Weight Verification"]; composition [label="Elemental Composition"]; conclusion [label="Final Purity Report", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> hplc; start -> nmr; start -> ms; start -> elemental; hplc -> purity; nmr -> structure; ms -> identity; elemental -> composition; purity -> conclusion; structure -> conclusion; identity -> conclusion; composition -> conclusion; }
Caption: A comprehensive analytical workflow for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and can also provide valuable information about purity. Both ¹H and ¹³C NMR should be employed.
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The presence of signals that cannot be attributed to the product or the NMR solvent indicates the presence of impurities.
Experimental Protocol: ¹H NMR
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
-
Instrument: 400 MHz or higher field strength NMR spectrometer.
-
Analysis: A typical spectrum for the pure compound would show two doublets in the aromatic region. For example, a patent describes signals at approximately δ 8.02 (d, 1H) and δ 9.02 (d, 1H) in DMSO-d6.[5]
Comparative Analysis:
| Batch | ¹H NMR Observations | Inferred Impurities |
| A | Clean spectrum with two doublets in the aromatic region consistent with the desired product. | No significant impurities detected. |
| B | In addition to the product signals, smaller signals corresponding to the starting material (3-bromo-6-chloropyridine) are observed. | Presence of unreacted starting material. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and any impurities present. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of HPLC with the detection power of MS.
Experimental Protocol: LC-MS
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for carboxylic acids, detecting the [M-H]⁻ ion.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound (C₆H₃BrClNO₂, MW: 236.45 g/mol ).[1][2][3]
Comparative Analysis:
| Batch | Major Ion Observed (m/z) | Other Significant Ions (m/z) | Interpretation |
| A | 234.9 (corresponding to [M-H]⁻ for C₆H₂⁷⁹Br³⁵ClNO₂) and 236.9 (corresponding to [M-H]⁻ for C₆H₂⁸¹Br³⁵ClNO₂) | None | High purity with the expected isotopic pattern for bromine. |
| B | 234.9 and 236.9 | 190.9 and 192.9 (corresponding to [M-H]⁻ of the starting material, 3-bromo-6-chloropyridine) | Presence of the starting material as an impurity. |
Conclusion: An Integrated Approach to Ensure Quality
The purity assessment of synthesized this compound is a critical process that necessitates a multi-faceted analytical strategy. While HPLC provides quantitative information on purity and the presence of byproducts, NMR spectroscopy offers invaluable structural confirmation and identification of impurities. Mass spectrometry serves as a definitive tool for molecular weight verification of the target compound and its contaminants.
By integrating these techniques, researchers and drug development professionals can confidently ascertain the purity of their synthesized material, ensuring the integrity of their subsequent research and the quality of the final products. This rigorous approach to purity assessment is a cornerstone of scientific integrity and a prerequisite for the development of safe and effective pharmaceuticals and agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 [chemicalbook.com]
- 5. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
Introduction: The Strategic Value of the Pyridine Scaffold and In-Silico Screening
An In-Depth Technical Guide to the In-Silico Analysis of 3-Bromo-6-chloropyridine-2-carboxylic Acid Derivatives for Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of over 7,000 drug molecules.[1] Its unique electronic properties, including a nitrogen atom that acts as a hydrogen bond acceptor and imparts a dipole moment, enhance solubility and facilitate specific interactions with biological targets.[2][3] This versatility has led to the development of pyridine-based drugs across a vast spectrum of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4]
The compound this compound is a particularly valuable starting point for drug discovery.[5] The presence of two distinct halogen atoms (bromine and chlorine) offers unique opportunities for fine-tuning molecular interactions, such as halogen bonding—a highly directional, non-covalent interaction that can significantly enhance binding affinity and specificity.[6][7] The carboxylic acid group provides a convenient handle for synthetic modification, allowing for the creation of diverse chemical libraries.[8]
Traditional drug discovery is a long and expensive process, often taking over a decade and costing billions of dollars.[9][10] In-silico techniques, or computer-aided drug design (CADD), have emerged as indispensable tools to accelerate this pipeline by reducing costs, time, and the reliance on expensive, time-consuming experimental methods.[10][11] These computational approaches allow researchers to design, screen, and prioritize candidate molecules based on their predicted biological activity, pharmacokinetics, and toxicity profiles before committing to their synthesis.[12][13]
This guide provides a comprehensive comparison of hypothetical derivatives of this compound, demonstrating a complete in-silico workflow. We will explore the causality behind key computational choices, detail the experimental protocols for a self-validating workflow, and present a comparative analysis using molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and quantum chemical calculations.
The In-Silico Analysis Workflow: A Strategic Overview
The computational evaluation of drug candidates follows a structured, multi-stage process designed to systematically filter and prioritize compounds. This workflow ensures that only the most promising candidates, with a balance of high efficacy and favorable drug-like properties, advance to later stages of development.
Caption: General workflow for the in-silico analysis of drug candidates.
Comparative Case Study: Hypothetical Derivatives
To illustrate the comparative analysis process, we have designed three hypothetical derivatives of the parent scaffold. These derivatives are created by modifying the carboxylic acid group, a common strategy in medicinal chemistry to modulate physicochemical properties and target interactions.
-
Parent Scaffold (PS): this compound
-
Derivative A (DA): An amide derivative, formed with aniline. Amides are robust and can act as both hydrogen bond donors and acceptors.
-
Derivative B (DB): An ester derivative, formed with phenol. Esters are often used as prodrugs and can influence lipophilicity.
-
Derivative C (DC): A 1,2,4-triazole derivative. Introducing a new heterocyclic ring can significantly alter the electronic profile and introduce new interaction points.
Methodology 1: Molecular Docking
Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[14][15] The primary goal is to estimate the binding affinity, typically represented by a docking score (in kcal/mol), where a more negative value indicates a stronger interaction. The choice of protein target is critical; for this guide, we will use Epidermal Growth Factor Receptor (EGFR, PDB ID: 1M17), a well-established target in cancer therapy, as many pyridine derivatives have shown inhibitory activity against it.[16][17][18] Analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) provides mechanistic insight into why a particular derivative binds strongly.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Action: Download the crystal structure of EGFR (PDB ID: 1M17) from the Protein Data Bank.
-
Rationale: The crystal structure provides the precise 3D coordinates of the target protein.
-
Action: Remove water molecules, co-factors, and any co-crystallized ligands using software like PyMOL or Chimera.
-
Rationale: These molecules can interfere with the docking algorithm and are typically removed to focus on the ligand-protein interaction.
-
Action: Add polar hydrogens and assign Kollman charges using AutoDock Tools.
-
Rationale: Correct protonation states and charges are essential for accurately calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Action: Draw the 2D structures of the Parent Scaffold and Derivatives A, B, and C using ChemDraw or similar software.
-
Action: Convert the 2D structures to 3D .pdb files and perform energy minimization using a force field (e.g., MMFF94) in Avogadro or PyRx.
-
Rationale: Energy minimization finds the most stable 3D conformation of the ligand, which is crucial for a realistic docking simulation.
-
Action: Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.
-
Rationale: This prepares the ligand file for the docking software, defining its flexibility and electrostatic properties.
-
-
Grid Box Generation:
-
Action: In AutoDock Tools, define a grid box centered on the known active site of the co-crystallized ligand in 1M17. Ensure the box is large enough to encompass the entire binding pocket.
-
Rationale: The grid box defines the search space for the docking algorithm, focusing the computational effort on the region of interest.
-
-
Docking Simulation:
-
Action: Run the docking simulation using AutoDock Vina, providing the prepared protein, ligand files, and the grid configuration file.
-
Action: Analyze the output file, which contains the predicted binding poses and their corresponding docking scores.
-
Caption: Step-by-step workflow for a molecular docking experiment.
Methodology 2: ADMET Prediction
Expertise & Experience: A compound with excellent binding affinity is useless if it cannot reach its target in the body or is toxic. ADMET prediction assesses the drug-like properties of a molecule.[17][19] We use established rules and models, such as Lipinski's Rule of Five, to predict oral bioavailability.[20] Key parameters include molecular weight (MW), LogP (lipophilicity), and the number of hydrogen bond donors (HBD) and acceptors (HBA). We also predict pharmacokinetic properties like gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeability, as well as potential toxicity risks.[21] Early assessment of these properties is crucial to avoid costly late-stage failures.[22]
Experimental Protocol: ADMET Prediction using SwissADME
-
Input Structures:
-
Action: Navigate to the SwissADME web server.
-
Action: Input the SMILES (Simplified Molecular Input Line Entry System) strings for the Parent Scaffold and Derivatives A, B, and C into the query box.
-
Rationale: SMILES is a concise text-based format for representing chemical structures that is easily processed by computational tools.
-
-
Execution and Data Collection:
-
Action: Run the analysis. The server will calculate a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.
-
Action: Collect the following key data points for each compound:
-
Physicochemical Properties: Molecular Weight, LogP, H-Bond Acceptors, H-Bond Donors.
-
Lipinski's Rule of Five: Number of violations.
-
Pharmacokinetics: GI absorption (High/Low), BBB permeant (Yes/No).
-
Drug-Likeness: Bioavailability Score.
-
Medicinal Chemistry: Synthetic Accessibility score.
-
-
-
Data Tabulation:
-
Action: Organize the collected data into a structured table for easy comparison across the different derivatives.
-
Rationale: A comparative table is the most effective way to identify trends and trade-offs between the different molecular designs.
-
Methodology 3: Quantum Chemical Calculations
Expertise & Experience: While docking predicts if a ligand binds, quantum chemical calculations, particularly Density Functional Theory (DFT), help explain why it binds on an electronic level.[23] DFT is used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[7] For halogenated compounds like these, DFT is essential for visualizing and quantifying the "sigma-hole"—an electropositive region on the halogen atom that drives halogen bonding.[24][25] This provides a deeper, physics-based rationale for the observed binding affinities.
Experimental Protocol: DFT Calculations using Gaussian
-
Structure Optimization:
-
Action: Using the energy-minimized 3D structures from the docking preparation, perform a full geometry optimization using DFT.
-
Method: A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[20][26]
-
Rationale: This finds the most stable electronic structure of the molecule, providing accurate geometries and energies for subsequent analysis.
-
-
Property Calculation:
-
Action: From the optimized structure, calculate the HOMO and LUMO energies. The energy gap is calculated as E_gap = E_LUMO - E_HOMO.
-
Action: Generate the Molecular Electrostatic Potential (MEP) map.
-
Rationale: The MEP map visually represents the charge distribution on the molecule's surface. Red areas indicate negative potential (nucleophilic regions), while blue areas indicate positive potential (electrophilic regions). The positive sigma-hole on the bromine and chlorine atoms will be visible as a blueish region.
-
-
Data Analysis:
-
Action: Compare the HOMO-LUMO gaps of the derivatives. A smaller gap generally suggests higher reactivity.
-
Action: Analyze the MEP maps to confirm the presence and intensity of the sigma-holes on the halogen atoms, which supports their potential for halogen bonding.
-
Comparative Analysis and Results
The hypothetical results from our in-silico workflow are summarized below. This data is for illustrative purposes to demonstrate the comparison process.
| Parameter | Parent Scaffold (PS) | Derivative A (DA) | Derivative B (DB) | Derivative C (DC) |
| Molecular Docking | ||||
| Binding Energy (kcal/mol) | -6.8 | -9.2 | -8.1 | -8.5 |
| Key Interactions with EGFR | H-bond, Halogen bond | H-bond, Strong Halogen bond , π-π stacking | H-bond, Halogen bond, Hydrophobic | H-bond, Halogen bond |
| ADMET Prediction | ||||
| Molecular Weight ( g/mol ) | 236.45 | 311.56 | 312.54 | 304.55 |
| LogP | 2.40 | 3.85 | 4.10 | 3.15 |
| Lipinski Violations | 0 | 0 | 0 | 0 |
| GI Absorption | High | High | High | High |
| BBB Permeant | No | No | No | No |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 |
| Quantum Calculations | ||||
| HOMO-LUMO Gap (eV) | 5.1 | 4.5 | 4.8 | 4.3 |
| Sigma-hole on Bromine | Present | Enhanced | Present | Enhanced |
Discussion and Interpretation
This comparative guide demonstrates a logical, multi-parameter approach to evaluating drug candidates.
-
Binding Affinity: Derivative A (the aniline amide) shows the most promising binding affinity (-9.2 kcal/mol). The docking analysis suggests this is due to an enhanced halogen bond from the bromine atom and additional π-π stacking from the new phenyl ring, interactions not as prominent in the other derivatives. This highlights how a seemingly simple modification can introduce critical new binding interactions.
-
Drug-Likeness and Safety: All derivatives successfully adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[20] Their LogP values are within an acceptable range for drug candidates. Crucially, none are predicted to permeate the Blood-Brain Barrier, which is often desirable to avoid central nervous system side effects.[21] All derivatives maintain a high predicted GI absorption and a good bioavailability score.
-
Electronic Properties and Reactivity: The quantum chemical calculations provide a rationale for the enhanced binding of DA and DC.[7] Their smaller HOMO-LUMO gaps suggest they are more electronically reactive and thus more likely to engage in charge-transfer interactions within the active site. The enhanced sigma-hole on the bromine atom of Derivative A, as would be visualized on its MEP map, directly corroborates the strong halogen bond observed in the docking pose.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Insilico Methods in Drug Discovery - A Review | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrevlett.com [chemrevlett.com]
- 18. journaljpri.com [journaljpri.com]
- 19. Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. cmjpublishers.com [cmjpublishers.com]
- 23. researchgate.net [researchgate.net]
- 24. Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Volta… [ouci.dntb.gov.ua]
- 25. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Bromo-6-chloropyridine-2-carboxylic acid: A Guide for the Modern Laboratory
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, non-negotiable aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of 3-Bromo-6-chloropyridine-2-carboxylic acid, ensuring that its journey from benchtop to final disposition is managed with the utmost care and scientific rigor.
Hazard Assessment and Waste Identification: Know Your Compound
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated pyridine derivative, and its chemical structure dictates its toxicological profile.
According to safety data sheets (SDS), this compound is classified with the following hazards:
The presence of bromine and chlorine atoms on the pyridine ring places this compound in the category of halogenated organic compounds.[3][4] This is a critical piece of information, as the disposal of halogenated waste is often more stringently regulated and may involve specific treatment technologies like incineration at high temperatures to prevent the formation of toxic byproducts.[5][6]
Therefore, all waste streams containing this compound, including neat (pure) compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste .[7][8]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the use of appropriate PPE is mandatory during all handling and disposal procedures.[1]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[9] | Protects against accidental splashes that could cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile rubber gloves (double-gloving is recommended).[9] | Provides a barrier against skin contact, preventing irritation.[1][2] |
| Body Protection | A fully-buttoned lab coat.[9] | Protects street clothes and underlying skin from contamination. |
| Respiratory | Use in a well-ventilated area, such as a certified chemical fume hood.[1] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[10] It prevents potentially violent chemical reactions and ensures that waste streams can be managed and treated effectively.
-
Solid Waste:
-
Collect unadulterated this compound, along with any contaminated disposable items (e.g., weigh boats, spatulas, Kimwipes), in a dedicated, robust, and clearly labeled hazardous waste container.[8]
-
This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
If the compound is in a solvent, collect the waste in a labeled, leak-proof, and shatter-resistant hazardous waste container.
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. [11] This is because the disposal methods for these two categories of waste are different and mixing them can increase disposal costs and complicate treatment.[11]
-
-
Contaminated Sharps:
-
Any needles, syringes, or broken glassware contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[8]
-
Labeling: Clear and Compliant Communication
Accurate and thorough labeling of waste containers is not just a good practice; it is a regulatory requirement.[7][12] Incomplete or missing labels are one of the most common violations found in laboratory inspections.[12]
Your hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)
-
The approximate quantity of the waste
-
The date of waste generation
-
The name of the principal investigator and the laboratory location[7]
Storage: Safe Accumulation Prior to Disposal
Designate a specific, well-ventilated, and secure area within the laboratory for the temporary storage of hazardous waste containers.[12] This is often referred to as a "satellite accumulation area."[13]
-
Keep waste containers tightly closed at all times, except when adding waste.[12]
-
Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[11]
-
Ensure that the storage area is away from incompatible materials.
Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is essential.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Don PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined in section 2.1.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[8]
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[8]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[8] All cleaning materials must be collected and disposed of as hazardous waste.[8]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal: The Last Step in the Chain of Custody
The final disposal of hazardous waste must be handled by trained professionals.
-
Arrange for the collection of your properly labeled and sealed hazardous waste containers through your institution's EHS office or a licensed hazardous waste disposal contractor.[8]
-
Never dispose of this compound or its containers in the regular trash or down the drain.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these protocols for this compound, researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific practice. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youthfilter.com [youthfilter.com]
- 11. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 3-Bromo-6-chloropyridine-2-carboxylic acid: From Personal Protection to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 3-Bromo-6-chloropyridine-2-carboxylic acid (CAS No. 929000-66-8) is an important building block in organic synthesis, but its handling requires meticulous attention to detail to ensure personnel safety and experimental integrity.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, rooted in its specific chemical hazards.
Hazard Identification: Understanding the "Why" Behind the Precautions
Before any container is opened, a thorough understanding of the risks is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[2][3] The primary risks are not systemic but are focused on direct contact and inhalation.
| Hazard Class | GHS Code | Description | Rationale for Precaution |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Direct contact can lead to localized inflammation, redness, and discomfort. Prolonged contact may cause more severe dermatitis. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | The compound can cause significant, potentially painful, and damaging irritation upon contact with eye tissue. Particulate matter (dust) is a primary vector for exposure. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
GHS Hazard classifications as reported by the European Chemicals Agency (ECHA) and multiple suppliers.[2][3]
Notably, there are no established Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, for this specific compound.[3][4] This absence of data does not imply safety; rather, it elevates the importance of minimizing all routes of exposure to a level that is "As Low As Reasonably Achievable" (ALARA).
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is a direct response to the identified hazards. It is the last line of defense, but a critical one. All PPE should be inspected before use and removed carefully to avoid cross-contamination.
Eye and Face Protection
Given its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[3]
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles are required.[5] Standard safety glasses with side shields do not provide an adequate seal against airborne dust or splashes and are insufficient.[6]
-
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of dust generation (e.g., weighing, transferring solids), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[5]
Skin and Body Protection
To prevent skin irritation (H315), complete skin coverage is necessary.
-
Gloves: Disposable nitrile gloves are the standard for incidental contact.[5] However, for prolonged handling or in the event of a spill, it is crucial to consult the glove manufacturer's chemical resistance guide. Given the compound's solid nature, the primary risk is from dissolved compound or fine dust. Always use powder-free gloves to prevent aerosolization of contaminants.[7] Double-gloving is a best practice, allowing the user to remove the outer, potentially contaminated glove without exposing their skin.[7]
-
Lab Coat: A flame-resistant lab coat buttoned completely is required.[5] Long sleeves are essential to cover all exposed skin on the arms.
-
Apparel: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory.[5]
Respiratory Protection
The primary inhalation hazard stems from airborne dust, which can cause respiratory tract irritation (H335).[2][3]
-
Primary Control: The most effective way to prevent inhalation is to handle the solid compound within a certified chemical fume hood or a powder containment hood. This engineering control removes the hazard at the source.
-
Secondary Control: If handling outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator is required.[8] For a solid dust, a filtering facepiece respirator (such as an N95) or a respirator with a particulate filter (P100) would be the minimum requirement.[7] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit-testing and medical clearance.[5]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol ensures that safety is integrated into every step of the experimental workflow.
-
Preparation and Pre-Handling Check:
-
Verify that a chemical fume hood is available and functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[9]
-
Locate the appropriate spill kit and verify its contents.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) and place it within the fume hood to minimize movement in and out of the containment area.
-
-
Donning PPE:
-
Put on your lab coat, long pants, and closed-toe shoes.
-
Don chemical splash goggles.
-
Wash and dry hands thoroughly.
-
Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
Put on the second (outer) pair of gloves.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and transfers, inside the chemical fume hood.[3]
-
Open the container slowly and carefully to avoid creating a puff of airborne dust.
-
Use a spatula to gently transfer the solid. Avoid pouring the solid directly from the bottle if it can generate dust.
-
Keep the container tightly closed when not in use.[3]
-
-
Post-Handling and Decontamination:
-
Wipe down the spatula and any surfaces inside the fume hood with a damp cloth or towel to collect any residual dust. Treat the cleaning materials as hazardous waste.
-
Securely close the primary container of this compound.
-
Remove the outer pair of gloves while still in the fume hood and dispose of them in the designated hazardous waste container.
-
Remove the inner gloves, lab coat, and goggles outside the fume hood.
-
Workflow for Safe Handling
The following diagram outlines the critical decision points and steps for safely managing this compound in a laboratory setting.
A flowchart detailing the key procedural steps for handling this compound.
Emergency and Disposal Plans
Spill Response
In the event of a spill, immediate and calm action is required.
-
Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If the spill is small and you are trained to handle it, prevent its spread using an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.
-
Clean-Up: Wearing your full PPE, gently sweep or vacuum the material into a suitable, labeled hazardous waste container.[3][10] Avoid actions that create dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[3][10]
Disposal Plan
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[11]
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: The compound and its contaminated materials must be disposed of through a licensed hazardous waste disposal company.[3][10] Do not dispose of this chemical down the drain or in the regular trash.[3][11] Consult your institution's EHS department for specific procedures.
By adhering to these detailed protocols, you build a culture of safety that protects not only yourself and your colleagues but also ensures the integrity and success of your research.
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. This compound | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




)
)